molecular formula C4H4BrNS B1321397 3-Bromothiophen-2-amine CAS No. 774492-91-0

3-Bromothiophen-2-amine

Cat. No.: B1321397
CAS No.: 774492-91-0
M. Wt: 178.05 g/mol
InChI Key: BCNQVNWZDWLQLH-UHFFFAOYSA-N
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Description

3-Bromothiophen-2-amine (CAS 774492-91-0) is a halogenated heteroaromatic amine that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Its molecular structure, incorporating both a bromine substituent and an amine functional group on the thiophene ring, makes it a valuable building block for constructing more complex molecules. This compound is particularly useful in palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, where the bromine atom can be selectively replaced with various aryl or heteroaryl groups from boronic acids to create diverse biaryl structures . Furthermore, the amine group allows for condensation with aldehydes to form Schiff bases, which are key intermediates for the development of bioactive compounds and coordination chemistry studies . Research applications include its use as a precursor in the synthesis of potential pharmaceutical agents, with studies exploring derivatives for their biological activities . The compound requires specific handling and storage; it should be kept sealed in a dry environment and stored in a freezer at -20°C to maintain stability . This product is intended For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other consumer uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-3-1-2-7-4(3)6/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNQVNWZDWLQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617112
Record name 3-Bromothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774492-91-0
Record name 3-Bromothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromothiophen-2-amine: Chemical Properties, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophen-2-amine is a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, arising from the combination of a thiophene ring, a bromine atom, and an amino group, make it a versatile intermediate for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.

Chemical Properties and Structure

This compound is a substituted thiophene with the molecular formula C₄H₄BrNS. The presence of the electron-donating amino group and the electron-withdrawing bromine atom on the thiophene ring significantly influences its reactivity and physical properties.

Physicochemical Data
PropertyValueSource
CAS Number 774492-91-0[1]
Molecular Formula C₄H₄BrNS[2]
Molecular Weight 178.05 g/mol [1]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
Storage Sealed in dry, store in freezer, under -20°C[1]
Structural Information

The structure of this compound is characterized by a thiophene ring substituted at the 2-position with an amino group and at the 3-position with a bromine atom.

IdentifierValue
IUPAC Name This compound
SMILES NC1=C(Br)C=CS1
InChI Key InChIKey=JZJZUEJIVBSRKR-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

A plausible synthetic pathway starts with the commercially available 3-bromothiophene. The introduction of the amino group at the 2-position can be challenging due to the directing effects of the bromine atom. One potential, though not explicitly detailed in the search results for this specific molecule, is a multi-step process involving nitration followed by reduction.

Step 1: Synthesis of 3-Bromothiophene (Precursor)

A well-established method for the synthesis of 3-bromothiophene involves the debromination of 2,3,5-tribromothiophene.[3][4][5]

Materials:

  • 2,3,5-tribromothiophene

  • Zinc dust

  • Acetic acid

  • Water

  • 10% Sodium carbonate solution

  • Calcium chloride

Equipment:

  • 5-L three-necked, round-bottomed flask

  • Efficient stirrer

  • Reflux condenser

  • Dropping funnel

Procedure:

  • Equip a 5-L three-necked flask with a stirrer, reflux condenser, and dropping funnel.

  • Add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid to the flask.

  • Heat the mixture to reflux with continuous stirring.

  • Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains a gentle reflux. This addition should take approximately 70 minutes.

  • After the addition is complete, reapply heat and continue to reflux for 3 hours.

  • Arrange the condenser for downward distillation and distill the mixture until no more organic material is collected with the water.

  • Separate the heavier organic layer and wash it sequentially with 50 ml of 10% sodium carbonate solution and 100 ml of water.

  • Dry the organic layer over calcium chloride.

  • Fractionally distill the dried product. Collect the fraction boiling at 159–160°C, which is 3-bromothiophene. The yield is typically in the range of 89–90%.[3]

Step 2: Amination of 3-Bromothiophene (Conceptual)

Direct amination of 3-bromothiophene at the 2-position is not straightforward. A potential route could involve:

  • Nitration: Introduction of a nitro group at the 2-position of 3-bromothiophene. This reaction would need to be carefully controlled to achieve the desired regioselectivity.

  • Reduction: Reduction of the nitro group to an amino group.

A detailed, validated experimental protocol for this specific transformation was not found in the provided search results. Researchers would need to develop and optimize this procedure based on established methods for the nitration and reduction of thiophene derivatives.

Reactivity and Role in Drug Discovery

The dual functionality of this compound, possessing both a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a valuable synthon in medicinal chemistry.

Key Reactions
  • N-Functionalization: The amino group can readily undergo acylation, alkylation, and other reactions to introduce a variety of substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is well-suited for Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[6]

Applications in Kinase Inhibitor Synthesis

Thiophene-based compounds are recognized as important scaffolds for the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The thiophene ring can act as a bioisostere of a phenyl ring, offering similar steric properties with different electronic characteristics, which can be advantageous for modulating drug-target interactions.

Derivatives of 3-bromothiophene are utilized in the synthesis of kinase inhibitors. The general strategy involves using the thiophene core as a central scaffold and functionalizing it to achieve high-affinity binding to the ATP-binding site of the target kinase.

The following diagram illustrates a conceptual signaling pathway involving a receptor tyrosine kinase (RTK) and how a thiophene-based inhibitor, potentially synthesized from a 3-bromothiophene derivative, can block its activity.

G Conceptual Kinase Inhibition Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor Thiophene-based Kinase Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Conceptual pathway of kinase inhibition by a thiophene-based drug.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex heterocyclic systems. While detailed physical and synthetic data for this specific compound are not extensively documented in readily available literature, its potential as a precursor to novel kinase inhibitors and other therapeutic agents warrants further investigation and methodological development. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic potential of this compound in their research endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide to the spectroscopic characterization of 3-Bromothiophen-2-amine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. It includes comprehensive tables for predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a logical workflow for structural elucidation.

Introduction

This compound is a substituted thiophene derivative of interest in medicinal chemistry and materials science. Thiophene-based structures are key components in numerous pharmaceutical agents. Accurate structural characterization is paramount for its application in research and development. The primary methods for unambiguous structure determination are NMR, IR, and MS. This guide synthesizes the expected spectroscopic signature of this compound.

While direct experimental data is scarce in public databases, the predictable nature of spectroscopic techniques allows for the reliable estimation of its spectral characteristics. The predictions herein are derived from data on analogous compounds, including 3-bromothiophene, various N-substituted 2-aminothiophenes, and general principles of spectroscopy.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two doublets for the thiophene ring protons and a broad singlet for the amine protons. The protons at positions 4 and 5 of the thiophene ring are coupled to each other, resulting in a doublet for each. The amine protons are expected to be a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H4 ~6.8 - 7.0 Doublet ~5.5 - 6.0
H5 ~6.5 - 6.7 Doublet ~5.5 - 6.0

| NH₂ | ~3.5 - 4.5 | Broad Singlet | - |

Note: Chemical shifts are referenced to TMS (0.00 ppm). The NH₂ signal may vary in position depending on concentration and solvent and will disappear upon D₂O exchange[1].

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show four distinct signals for the four carbon atoms of the thiophene ring. The carbon atoms attached to bromine (C3) and nitrogen (C2) will be significantly influenced by these heteroatoms.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C2 ~145 - 150
C3 ~105 - 110
C4 ~120 - 125

| C5 | ~115 - 120 |

Note: Chemical shifts are referenced to TMS (0.00 ppm). The prediction is based on data from related 2-aminothiophene and 3-bromothiophene derivatives[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a primary aromatic amine, this compound is expected to exhibit characteristic N-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Asymmetric Stretch 3400 - 3500 Medium
N-H Symmetric Stretch 3300 - 3400 Medium
C-H Aromatic Stretch 3000 - 3100 Medium-Weak
N-H Bending (Scissoring) 1580 - 1650 Medium-Strong
C=C Aromatic Ring Stretch 1400 - 1600 Medium
C-N Aromatic Stretch 1250 - 1335 Strong

| C-Br Stretch | 500 - 600 | Medium-Strong |

Note: Primary amines show two distinct N-H stretching bands[3][4]. The values are typical ranges for aromatic primary amines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion.

Table 4: Predicted Key m/z Peaks in the Mass Spectrum of this compound

m/z Value Ion Notes
177 / 179 [M]⁺ Molecular ion peak. The two peaks will be of nearly equal intensity (~1:1 ratio) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
98 [M - Br]⁺ Fragment corresponding to the loss of the bromine atom.

| Various | - | Other fragments resulting from the cleavage of the thiophene ring. |

Note: The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the predicted molecular ion masses of 177 and 179 amu[1].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: Record a background spectrum of the empty sample compartment (or pure KBr pellet) before scanning the sample.

  • Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, typically coupled with a Gas Chromatography (GC) inlet.

  • Data Acquisition (GC-MS):

    • Inlet: Introduce the sample via a GC system to separate it from any impurities.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan from m/z 40 to 400.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a sample suspected to be this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Receive Unknown Sample IR FT-IR Spectroscopy Sample->IR Prepare & Analyze MS Mass Spectrometry (EI) Sample->MS Prepare & Analyze NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Prepare & Analyze IR_Data Identify Functional Groups (N-H, C-Br, Thiophene Ring) IR->IR_Data MS_Data Determine Molecular Weight & Bromine Presence (M/M+2) MS->MS_Data NMR_Data Elucidate C-H Framework (Proton/Carbon Connectivity) NMR->NMR_Data Structure Combine All Data for Final Structure Confirmation IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Spectroscopic analysis workflow for this compound.

References

Technical Guide: 3-Bromothiophen-2-amine (CAS No. 774492-91-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromothiophen-2-amine, a key heterocyclic building block in medicinal chemistry and materials science. The document details its chemical identity, physical properties, a plausible synthetic protocol, and its potential applications in research and development.

Chemical Identity and Physical Properties

This compound is a substituted aminothiophene with the chemical formula C₄H₄BrNS. Its unique structure, featuring both a reactive bromine atom and a nucleophilic amine group on a thiophene core, makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 774492-91-0[1][2]
Molecular Formula C₄H₄BrNS[1][2]
Molecular Weight 178.05 g/mol [1][2]
Boiling Point 236 °C[3]
Density 1.828 g/cm³[3]
Flash Point 96 °C[3]
pKa 0.45 ± 0.10 (Predicted)[3]
Storage 2-8°C, protect from light[3]
SMILES NC1=C(Br)C=CS1[2]

Synthesis Methodology: A Plausible Approach via Modified Gewald Reaction

To introduce the bromine atom at the 3-position, a potential strategy involves the use of an α-brominated carbonyl compound as a starting material.

Proposed Experimental Protocol

Reaction: Synthesis of this compound from 2-bromo-1-mercaptoacetone, malononitrile, and elemental sulfur.

Materials:

  • 2-bromo-1-mercaptoacetone (or a suitable precursor)

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Base (e.g., triethylamine, morpholine, or piperidine)

  • Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-brominated carbonyl compound and malononitrile in the chosen solvent.

  • Add the base catalyst to the mixture.

  • To this solution, add elemental sulfur.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is then removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Note: This is a proposed protocol based on established methodologies for the synthesis of related 2-aminothiophenes. Optimization of reaction conditions, including the choice of base, solvent, and reaction temperature, may be necessary to achieve the desired yield and purity.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the proposed synthesis of this compound, highlighting the condensation and cyclization stages characteristic of the Gewald reaction.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product A alpha-Bromocarbonyl D Knoevenagel Condensation A->D B Activated Nitrile (e.g., Malononitrile) B->D C Elemental Sulfur E Michael Addition of Sulfur C->E D->E Base Catalyst F Cyclization & Tautomerization E->F G This compound F->G

References

Synthesis of 3-Bromothiophen-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the most established and reliable synthetic routes for the preparation of 3-Bromothiophen-2-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary route detailed herein involves a three-step sequence starting from thiophene, proceeding through key intermediates, 2,3,5-tribromothiophene and 3-bromothiophene.

Overview of the Primary Synthetic Pathway

The most practical and widely reported synthesis of this compound is a multi-step process that circumvents the challenges of direct functionalization. The overall strategy involves:

  • Exhaustive Bromination of Thiophene: The initial step involves the perbromination of the thiophene ring to produce 2,3,5-tribromothiophene.

  • Selective Reductive Debromination: The subsequent selective removal of the bromine atoms at the more reactive α-positions (2 and 5) of 2,3,5-tribromothiophene yields the key intermediate, 3-bromothiophene.

  • Introduction of the Amino Group: The final stage involves the regioselective introduction of an amino group at the 2-position of 3-bromothiophene. This is typically achieved through a two-step sequence of nitration followed by reduction.

This strategic approach allows for precise control over the substitution pattern on the thiophene ring, leading to the desired this compound isomer.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the primary synthetic pathway.

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Exhaustive BrominationThiopheneBromine, Chloroform2,3,5-Tribromothiophene75-85
2Reductive Debromination2,3,5-TribromothiopheneZinc dust, Acetic acid3-Bromothiophene89-92
3aNitration3-BromothiopheneNitric acid, Acetic anhydride3-Bromo-2-nitrothiophene~70-80 (estimated)
3bReduction3-Bromo-2-nitrothiopheneTin(II) chloride dihydrate, Hydrochloric acidThis compoundHigh (not specified)

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide detailed methodologies for each key transformation.

Step 1: Synthesis of 2,3,5-Tribromothiophene

This procedure details the exhaustive bromination of thiophene.[1][2]

Materials:

  • Thiophene

  • Bromine

  • Chloroform

  • 2N Sodium hydroxide solution

  • 95% Ethanol

  • Potassium hydroxide

  • Calcium chloride

Equipment:

  • 5-L three-necked flask with a mechanical stirrer, dropping funnel, and gas outlet

  • Cooling bath

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 5-L three-necked flask, dissolve thiophene (13.4 moles) in 450 ml of chloroform.

  • Cool the flask in a cold-water bath.

  • Over a period of 10 hours, add bromine (40.6 moles) dropwise to the stirred solution. The evolved hydrogen bromide should be directed to a suitable gas trap.

  • After the addition is complete, allow the mixture to stand overnight at room temperature.

  • The following day, heat the mixture to 50°C for several hours.

  • Wash the reaction mixture with a 2N sodium hydroxide solution.

  • Separate the organic layer and reflux it for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

  • After reflux, pour the mixture into water.

  • Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.

  • Purify the crude 2,3,5-tribromothiophene by vacuum distillation, collecting the fraction boiling at 123-124°C (9 mm Hg).

Step 2: Synthesis of 3-Bromothiophene

This protocol describes the selective reductive debromination of 2,3,5-tribromothiophene.[1][2][3]

Materials:

  • 2,3,5-Tribromothiophene

  • Zinc dust

  • Acetic acid

  • 10% Sodium carbonate solution

  • Calcium chloride

Equipment:

  • Three-necked flask with a mechanical stirrer and reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • To a three-necked flask, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.

  • Heat the stirred mixture to reflux.

  • Remove the heating mantle and add 2,3,5-tribromothiophene (4.00 moles) dropwise at a rate that maintains reflux.

  • After the addition is complete, heat the mixture at reflux for an additional 3 hours.

  • Arrange the apparatus for distillation and distill the mixture until no more organic material co-distills with the water.

  • Separate the lower organic layer and wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Fractionally distill the crude product. Collect the fraction boiling at 159–160°C to obtain 3-bromothiophene.

Step 3: Synthesis of this compound

This two-part procedure involves the nitration of 3-bromothiophene followed by the reduction of the resulting nitro compound.

Part A: Nitration of 3-Bromothiophene to 3-Bromo-2-nitrothiophene

This protocol is adapted from the general procedure for the nitration of thiophene.[4]

Materials:

  • 3-Bromothiophene

  • Fuming nitric acid (sp. gr. 1.51)

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

Equipment:

  • Three-necked flask with a thermometer, mechanical stirrer, and dropping funnel

  • Cooling bath

Procedure:

  • Prepare a solution of 3-bromothiophene (1 mole) in 340 cc of acetic anhydride.

  • Prepare a solution of fuming nitric acid (1.2 moles) in 600 cc of glacial acetic acid.

  • In a 2-L three-necked flask, cool half of the nitric acid solution to 10°C.

  • With stirring, add half of the 3-bromothiophene solution dropwise, maintaining the temperature below room temperature.

  • After the initial addition, cool the reaction mixture back to 10°C and add the remaining nitric acid solution.

  • Continue the dropwise addition of the remaining 3-bromothiophene solution.

  • Allow the reaction mixture to stand at room temperature for two hours.

  • Pour the reaction mixture onto an equal weight of crushed ice with vigorous stirring.

  • Collect the precipitated 3-bromo-2-nitrothiophene by filtration, wash thoroughly with ice water, and dry.

Part B: Reduction of 3-Bromo-2-nitrothiophene to this compound

This protocol utilizes tin(II) chloride for the reduction of the nitro group.[5][6]

Materials:

  • 3-Bromo-2-nitrothiophene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution (e.g., 2M)

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-2-nitrothiophene (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (approximately 5 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.

Synthesis_Pathway Thiophene Thiophene Tribromothiophene 2,3,5-Tribromothiophene Thiophene->Tribromothiophene  Br₂, CHCl₃   Bromothiophene 3-Bromothiophene Tribromothiophene->Bromothiophene  Zn, CH₃COOH   Nitrothiophene 3-Bromo-2-nitrothiophene Bromothiophene->Nitrothiophene  HNO₃, Ac₂O   Aminothiophene This compound Nitrothiophene->Aminothiophene  SnCl₂, HCl  

Caption: Overall synthetic pathway for this compound.

Step1_Bromination Thiophene Thiophene Reagents Br₂ (excess) CHCl₃ Thiophene->Reagents Product 2,3,5-Tribromothiophene Reagents->Product

Caption: Workflow for the exhaustive bromination of thiophene.

Step2_Debromination Tribromothiophene 2,3,5-Tribromothiophene Reagents Zn dust CH₃COOH Tribromothiophene->Reagents Product 3-Bromothiophene Reagents->Product

Caption: Workflow for the selective reductive debromination.

Step3_Amino_Introduction Bromothiophene 3-Bromothiophene Nitration Nitration (HNO₃, Ac₂O) Bromothiophene->Nitration NitroProduct 3-Bromo-2-nitrothiophene Nitration->NitroProduct Reduction Reduction (SnCl₂, HCl) NitroProduct->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Two-step process for the introduction of the amino group.

References

An In-depth Technical Guide to the Synthesis of 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the synthesis of 3-Bromothiophen-2-amine, a valuable building block for researchers, scientists, and drug development professionals.

Introduction

This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a thiophene core with adjacent bromo and amino substituents, offers versatile handles for further chemical modifications. The synthesis of this specific isomer is non-trivial due to the directing effects of the substituents on the thiophene ring. Direct synthesis via methods like the Gewald reaction is not straightforward for achieving this particular substitution pattern.

This guide details a reliable and regioselective multi-step synthetic pathway starting from commercially available thiophene. The core strategy involves the initial preparation of 3-bromothiophene, followed by functionalization at the 2-position with a carboxylic acid group, which is then converted to the target amine via a classical rearrangement reaction.

Overall Synthetic Pathway

The recommended synthetic route is a three-stage process that ensures the correct placement of the bromo and amino groups on the thiophene ring. The pathway leverages well-established and high-yielding organic transformations.

G Thiophene Thiophene TBT 2,3,5-Tribromothiophene Thiophene->TBT 1. Br₂, CHCl₃ BT 3-Bromothiophene TBT->BT 2. Zn, Acetic Acid BTCA 3-Bromothiophene- 2-carboxylic Acid BT->BTCA 3. n-BuLi, THF 4. CO₂ BTAmide 3-Bromothiophene- 2-carboxamide BTCA->BTAmide 5. SOCl₂ 6. NH₃ Target This compound BTAmide->Target 7. Br₂, NaOH, H₂O (Hofmann Rearrangement)

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 3-Bromothiophene

The synthesis of the 3-bromothiophene intermediate is achieved in two steps from thiophene. Direct bromination of thiophene is highly selective for the 2- and 5-positions. Therefore, an indirect route involving exhaustive bromination followed by selective reduction is employed.[1]

Step 1.1: Exhaustive Bromination of Thiophene

Thiophene is treated with an excess of bromine to yield 2,3,5-tribromothiophene.

Experimental Protocol: In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, a solution of thiophene (13.4 moles) in chloroform (450 ml) is prepared. The flask is cooled in a water bath. Bromine (40.6 moles) is added dropwise over 10 hours while maintaining vigorous stirring. The mixture is left to stand overnight. It is then heated to 50°C for several hours, washed with 2N sodium hydroxide solution, and the organic layer is refluxed for 7 hours with ethanolic potassium hydroxide. After workup, the crude 2,3,5-tribromothiophene is purified by vacuum distillation.[2]

Step 1.2: Selective Reductive Debromination

The more reactive α-bromines (at positions 2 and 5) of 2,3,5-tribromothiophene are selectively removed using zinc dust in acetic acid.[2][3]

Experimental Protocol: A mixture of water (1850 ml), zinc dust (12.0 moles), and acetic acid (700 ml) is placed in a 5-L three-necked flask and heated to reflux with stirring. 2,3,5-Tribromothiophene (4.00 moles) is added dropwise at a rate that maintains reflux. The mixture is then refluxed for an additional 3 hours. The product is isolated by steam distillation. The organic layer is separated, washed with 10% sodium carbonate solution and water, dried over calcium chloride, and purified by fractional distillation.[2]

Stage 1 Data SummaryReagentsConditionsYieldPurity/Boiling Point
1.1: Bromination Thiophene, Bromine, Chloroform, NaOH, KOH, Ethanol0-50°C, refluxHighbp 123-124°C (9 mm Hg)
1.2: Reduction 2,3,5-Tribromothiophene, Zinc, Acetic AcidReflux, 3 hours89-90%[2]bp 159-160°C

Stage 2: Synthesis of 3-Bromothiophene-2-carboxylic Acid

The 3-bromothiophene intermediate is carboxylated at the 2-position via a metal-halogen exchange followed by reaction with carbon dioxide.

G cluster_0 Carboxylation at C2 BT 3-Bromothiophene Li_Intermediate 3-Bromo-2-lithiothiophene BT->Li_Intermediate n-BuLi, THF, -78°C BTCA 3-Bromothiophene- 2-carboxylic Acid Li_Intermediate->BTCA CO₂ (Dry Ice)

Caption: Lithiation and carboxylation of 3-bromothiophene.

Experimental Protocol (General Procedure): To a solution of 3-bromothiophene in anhydrous tetrahydrofuran (THF) cooled to -78°C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise. The mixture is stirred at -78°C for 1 hour. Excess crushed dry ice (solid CO₂) is then added in portions. The reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is acidified with HCl. The precipitated product is collected by filtration, washed with cold water, and dried.

Stage 2 Data SummaryReagentsConditionsTypical Yield
Carboxylation 3-Bromothiophene, n-BuLi, CO₂THF, -78°C to RT70-85%

Stage 3: Conversion of Carboxylic Acid to Amine via Hofmann Rearrangement

The final stage involves the conversion of the carboxylic acid to the primary amine with the loss of one carbon atom. The Hofmann rearrangement is a reliable method for this transformation.[4]

Step 3.1: Amide Formation

The carboxylic acid is first converted to an acid chloride, which readily reacts with ammonia to form the corresponding primary amide.

Experimental Protocol: 3-Bromothiophene-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of gas ceases. The excess SOCl₂ is removed under reduced pressure to yield the crude acid chloride. The crude acid chloride is then dissolved in a suitable solvent (e.g., THF) and added slowly to a cooled, concentrated aqueous ammonia solution with vigorous stirring. The resulting precipitate, 3-bromothiophene-2-carboxamide, is filtered, washed with water, and dried.[5]

Step 3.2: Hofmann Rearrangement

The primary amide is treated with bromine and a strong base to induce rearrangement to the primary amine.

Experimental Protocol: A solution of sodium hydroxide in water is prepared and cooled in an ice bath. Bromine is added slowly to this solution to form a sodium hypobromite solution. 3-Bromothiophene-2-carboxamide is then added in portions to the cold hypobromite solution. The mixture is stirred and slowly warmed, then heated to a moderate temperature (e.g., 70-80°C) for a period of time (typically 1-2 hours). After cooling, the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude this compound, which can be further purified by chromatography or distillation.[4]

Stage 3 Data SummaryReagentsConditionsTypical Yield
3.1: Amide Formation 3-Bromothiophene-2-carboxylic acid, SOCl₂, NH₃Reflux, then 0°C to RTHigh
3.2: Hofmann Rearrangement 3-Bromothiophene-2-carboxamide, Br₂, NaOH0°C to ~75°C60-80%

The described multi-step synthesis provides a robust and regioselective route to this compound from thiophene. Each stage utilizes well-documented reactions, ensuring reproducibility and scalability. This technical guide provides the necessary protocols and data to enable researchers in drug discovery and materials science to access this important synthetic intermediate.

References

The Electronic Landscape of 3-Bromothiophen-2-amine: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the electronic properties of the 3-bromothiophen-2-amine ring, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. By examining its structural features, substituent effects, and reactivity, this guide offers a comprehensive understanding of the molecule's potential in advanced chemical synthesis.

Core Electronic Structure and Substituent Effects

The thiophene ring is an electron-rich aromatic heterocycle, inherently more reactive towards electrophilic substitution than benzene.[1][2] Its aromaticity, derived from the delocalization of six π-electrons over the five-membered ring, is the foundation of its chemical behavior. The electronic characteristics of this compound are further modulated by the interplay of its two substituents: an amino group at the C2 position and a bromo group at the C3 position.

  • The Amino Group (-NH₂): Positioned at C2, the amino group acts as a powerful activating group. Through a strong positive resonance effect (+R), it donates lone-pair electron density into the thiophene π-system.[3] This donation significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions (C3 and C5). This effect also raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation and reaction with electrophiles.

  • The Bromo Group (-Br): The halogen at C3 exerts two opposing electronic influences. Its high electronegativity results in an electron-withdrawing inductive effect (-I), which tends to deactivate the ring by pulling electron density away through the sigma bond.[3] Concurrently, the lone pairs on the bromine atom can participate in resonance, donating electron density back to the ring (+R effect). While the inductive effect typically dominates for halogens, making them net deactivators, they still direct incoming electrophiles to the ortho and para positions.

Combined Influence: In this compound, the potent activating effect of the C2-amino group overrides the deactivating tendency of the C3-bromo group. The synergistic directing effects of both substituents strongly activate the C5 position, making it the primary site for electrophilic attack. The C4 position is sterically hindered and electronically less favored. This distinct regioselectivity is crucial for designing synthetic pathways that leverage this scaffold.

cluster_molecule This compound cluster_effects Electronic Effects mol Structure NH2 C2-NH2 (+R Effect) Ring Thiophene Ring (Electron-Rich) NH2->Ring Activates C5 C5 Position (Highly Activated) NH2->C5 Directs & Activates Br C3-Br (-I > +R Effect) Br->Ring Deactivates (net) Br->C5 Directs Ring->C5 Increased Nucleophilicity

Figure 1: Logical relationship of substituent electronic effects.

Quantitative Electronic Properties: A Comparative Analysis

While specific computational studies exclusively on this compound are not prevalent in the reviewed literature, a robust understanding can be built by analyzing data from structurally analogous thiophene derivatives. Density Functional Theory (DFT) is a standard method for calculating key electronic parameters such as HOMO and LUMO energies, which are critical for predicting reactivity and suitability in electronic applications.[4][5][6][7]

The HOMO energy correlates with the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and the energy required for electronic excitation.[8] A smaller gap generally implies higher reactivity and easier excitation.[9]

The following table summarizes DFT-calculated electronic properties for various substituted thiophenes, providing a framework for estimating the properties of this compound. The presence of the electron-donating amino group is expected to raise the HOMO level significantly, while the overall effect on the LUMO and energy gap will be a combination of all electronic factors.

CompoundSubstituentsHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Thiophene-thiazole derivative5-chloro, thiazole-5.75-2.033.72[8]
3-Amino-thiophene-2-carboxamide deriv.3-NH₂, 2-CONH-R--~5.0[4][10]
Thiophene Sulfonamide derivative2-SO₂NH-R-5.99-1.344.65[6]
5-Bromothiophene-pyrazole-amide deriv.5-Br, 2-CONH-R-6.67-2.134.54[11]

Note: Values are from DFT calculations at various levels of theory and are for comparative purposes.

Reactivity and Synthetic Utility

The electronic architecture of this compound makes it a versatile intermediate for constructing more complex molecules. The bromine atom at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the amino group can be functionalized or used to direct further reactions.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The protocol below is a representative procedure for coupling an arylboronic acid to the C3 position of the thiophene ring, a common transformation for this class of compounds.[12]

Reaction: this compound + Arylboronic Acid → 3-Arylthiophen-2-amine

Reagents and Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-arylthiophen-2-amine.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants (Substrate, Boronic Acid, Base) add_cat Add Palladium Catalyst start->add_cat add_sol Add Degassed Solvent add_cat->add_sol heat Heat Under Inert Atmosphere (80-110 °C) add_sol->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor quench Cool and Quench (Water) monitor->quench extract Organic Extraction quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Product purify->product

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound possesses a unique electronic profile defined by the strong activating C2-amino group and the dual-natured C3-bromo substituent. This combination results in a highly nucleophilic aromatic system with a pronounced regioselectivity, making the C5 position exceptionally reactive. While direct quantitative data requires further dedicated computational studies, comparative analysis with related thiophene derivatives provides valuable insight into its likely HOMO-LUMO energies and chemical stability. Its utility in robust synthetic methodologies like palladium-catalyzed cross-coupling reactions solidifies its role as a valuable and versatile building block for the targeted synthesis of novel pharmaceuticals and advanced organic materials.

References

An In-Depth Technical Guide on the Stability and Storage of 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromothiophen-2-amine. The information herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into the compound's stability profile, potential degradation pathways, and methodologies for its assessment.

Overview of this compound

This compound is a substituted thiophene derivative. The presence of an amino group and a bromine atom on the thiophene ring influences its chemical reactivity and stability. Thiophene and its derivatives are known to be susceptible to oxidation, particularly at the sulfur atom, while the amino group can undergo oxidation and other reactions. The carbon-bromine bond can be labile under certain conditions, such as exposure to light. Understanding these characteristics is crucial for the proper handling, storage, and application of this compound in research and development.

Recommended Storage and Handling Conditions

Proper storage is paramount to maintain the integrity and purity of this compound. Based on safety data sheets for structurally related compounds, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Store in a freezer, under -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable.Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation of the amino group and the thiophene ring.
Light Protect from light. Store in amber vials or light-blocking containers.The carbon-bromine bond can be susceptible to photolytic cleavage.
Moisture Keep in a dry place. Store in a desiccator.Prevents hydrolysis and moisture-mediated degradation.
Container Keep container tightly closed.Prevents exposure to air and moisture.

Handling Precautions:

  • Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or under a chemical fume hood.

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Predicted Stability Profile and Degradation Pathways

Table of Potential Degradation Under Stress Conditions:

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Potential for degradation, especially at elevated temperatures.Debromination, hydrolysis of the amino group (less likely).
Alkaline Hydrolysis Potential for degradation.Debromination.
**Oxidation (e.g., H₂O₂) **Likely to degrade.Oxidation of the sulfur atom to a sulfoxide or sulfone, oxidation of the amino group.
Thermal Degradation Degradation is expected at elevated temperatures.Complex decomposition products, potentially involving ring opening.
Photolytic Degradation Susceptible to degradation upon exposure to UV or visible light.Debromination, formation of radical species leading to various products.

A visual representation of the potential degradation pathways is provided below.

Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Degradation This compound This compound Debrominated Product Debrominated Product This compound->Debrominated Product H⁺/OH⁻, Δ Sulfoxide/Sulfone Sulfoxide/Sulfone This compound->Sulfoxide/Sulfone H₂O₂ Oxidized Amino Group Oxidized Amino Group This compound->Oxidized Amino Group H₂O₂ Radical Intermediates Radical Intermediates This compound->Radical Intermediates Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products High Temp Polymeric Products Polymeric Products Radical Intermediates->Polymeric Products Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->D E Oxidation (e.g., 3% H₂O₂, RT) A->E F Thermal Stress (e.g., 80°C, Solid State) A->F G Photolytic Stress (ICH Q1B conditions) A->G B Prepare Stress Reagents (HCl, NaOH, H₂O₂) B->C B->D B->E H Neutralize Samples (if necessary) C->H D->H E->H F->H G->H I Analyze by Stability-Indicating Method (e.g., HPLC) H->I J Evaluate Peak Purity and Mass Balance I->J K Identify and Characterize Major Degradants (LC-MS, NMR) J->K

A Technical Guide to the Core Reactions of 3-Bromothiophen-2-amine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromothiophen-2-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive bromine atom at the 3-position and a nucleophilic amino group at the 2-position, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the key reactions involving this compound, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals in leveraging its synthetic potential.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C and C-N bond formation, enabling the construction of complex molecular architectures from simple precursors. This compound serves as an excellent substrate for several of these key reactions.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide.[1] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the thiophene ring. The reaction is generally tolerant of a wide range of functional groups.[2]

Quantitative Data: Suzuki-Miyaura Coupling of Bromothiophenes

While specific data for this compound is sparse in aggregated formats, the reactivity of the parent 3-bromothiophene provides a strong benchmark. The amino group, being electron-donating, can influence the reactivity of the C-Br bond.

EntryBromothiophene IsomerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
13-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%[3]
22-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95%[3]

Note: The reactivity at the 3-position is slightly lower than at the 2-position, which is more electron-deficient. However, high yields are achievable with modern catalyst systems.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar bromothiophene substrates.[2][4]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling Reactants This compound + Arylboronic Acid ReactionVessel Reaction at 80-100 °C (Inert Atmosphere) Reactants->ReactionVessel CatalystSystem Pd(0) Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) CatalystSystem->ReactionVessel Solvent Solvent (Toluene/H₂O) Solvent->ReactionVessel Product 3-Arylthiophen-2-amine ReactionVessel->Product Work-up & Purification

Caption: Workflow for Suzuki-Miyaura C-C bond formation.

b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[5][6] While this compound already possesses an amino group, this reaction is crucial when the target molecule requires a different amine to be coupled at the 3-position, assuming the existing amino group is protected or the starting material is a dibromo-precursor. The amination of 3-bromothiophene can be more challenging than that of 2-bromothiophene, sometimes requiring specialized ligands.[3]

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the C-N coupled product.[5][7]

Quantitative Data: Buchwald-Hartwig Amination of Bromothiophenes

EntryBromothiophene IsomerAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
13-BromothiopheneAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110~75-85%[3]
22-BromothiopheneAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110~80-95%[3]

Note: The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, XPhos) is critical for achieving high yields, especially with less reactive aryl bromides like 3-bromothiophene.[3][5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods.[3][8]

  • Glovebox Setup: Inside a glovebox, add the aryl bromide (e.g., a protected this compound derivative) (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.02-0.04 eq.), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq.) to a reaction tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C. Stir the reaction and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord Amido_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim Deprotonation Deprotonation Base RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX This compound (Ar-X) ArX->OxAdd Amine Amine (HNR₂) Amine->AmineCoord

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Acylation of the Amino Group

The acylation of the primary amine at the 2-position is a straightforward and high-yielding reaction.[9] It is commonly used to install an amide functionality, which can serve as a key structural motif in biologically active molecules or as a protecting group for the amine. The reaction typically proceeds rapidly at room temperature with acid chlorides or anhydrides.[9]

Quantitative Data: Acylation of Aminothiophenes

EntryAmine SubstrateAcylating AgentBaseSolventConditionsYield (%)
12-AminothiopheneAcetic AnhydridePyridineDCMReflux, 15 min>90%[10]
22-AminothiopheneAcetyl ChlorideNaOH (aq)DCMRT, 1 hHigh

Note: Yields for this type of reaction are typically high due to the nucleophilicity of the amine and the reactivity of the acylating agent.[9]

Experimental Protocol: N-Acylation with Acetic Anhydride

This protocol is adapted from a procedure for the synthesis of N-(3-Acetyl-2-thienyl)acetamide.[10]

  • Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Reagent Addition: Add an excess of acetic anhydride (1.5-2.0 eq.). If not using pyridine as the solvent, add a base like triethylamine or pyridine (1.5 eq.) to neutralize the acetic acid byproduct.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically complete within 1-2 hours. Monitor by TLC. For less reactive substrates, gentle heating or reflux may be required.[10]

  • Work-up: Upon completion, quench the reaction by slowly adding water to hydrolyze excess anhydride. If an organic solvent was used, wash the mixture with aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting N-acetylated product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow: N-Acylation of this compound

Acylation_Workflow Start This compound in DCM Reagents Add Acetic Anhydride + Pyridine (Base) Start->Reagents Stir Stir at Room Temp (1-2 hours) Reagents->Stir Quench Quench with H₂O Wash with NaHCO₃ Stir->Quench Isolate Dry & Concentrate Quench->Isolate Product N-(3-bromo-2-thienyl)acetamide Isolate->Product

Caption: Step-by-step workflow for N-acylation.

Cyclization Reactions

The bifunctional nature of this compound makes it an ideal precursor for synthesizing fused heterocyclic systems, such as thieno[3,2-b]pyridines and other related scaffolds, which are prevalent in pharmaceutical agents.[11] These reactions often involve an initial reaction at the amino group followed by an intramolecular cyclization that utilizes the bromine atom.

For instance, a common strategy involves the acylation of the amine followed by an intramolecular Heck reaction or a copper-catalyzed cyclization to form a new ring.

Experimental Protocol: Synthesis of a Thieno[3,2-b]pyridine Scaffold (Conceptual)

This conceptual protocol illustrates a common strategy for building fused rings.

  • Initial Coupling/Acylation: React this compound with a suitable partner to introduce the necessary atoms for the new ring. For example, acylate with an α,β-unsaturated acid chloride to form an acrylamide intermediate.

  • Cyclization Setup: Dissolve the resulting intermediate (e.g., N-(3-bromothiophen-2-yl)acrylamide) in a solvent like DMF or DMA.

  • Catalyst and Base: Add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃).

  • Reaction: Heat the mixture under an inert atmosphere at high temperature (100-140 °C) to promote the intramolecular Heck cyclization.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by chromatography to isolate the fused thieno[3,2-b]pyridinone product.

Logical Relationship: Fused Ring Synthesis via Cyclization

Cyclization_Pathway Start This compound Step1 Acylation with α,β-Unsaturated Acid Chloride Start->Step1 Intermediate Acrylamide Intermediate Step1->Intermediate Step2 Intramolecular Heck Reaction (Pd-catalyzed) Intermediate->Step2 Product Fused Thieno[3,2-b]pyridinone Scaffold Step2->Product

Caption: General pathway for synthesizing fused heterocycles.

References

Commercial Availability and Synthetic Strategies for 3-Bromothiophen-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 3-Bromothiophen-2-amine (CAS No. 774492-91-0), a valuable building block in medicinal chemistry and materials science. Additionally, this guide outlines a viable synthetic protocol for its preparation, offering researchers the necessary information for both procurement and in-house synthesis.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to various research and development needs. The typical purity offered is ≥95%, with some suppliers providing higher grades. It is crucial to note that the initially referenced CAS number 39977-83-2 is incorrect and corresponds to Methyl 6-(hydroxymethyl)pyridine-2-carboxylate. The correct CAS number for this compound is 774492-91-0 .

Below is a summary of representative commercial suppliers and their product offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierProduct NameCAS NumberPurityAvailable Quantities
BLD Pharm This compound774492-91-0≥97%Inquire
Clearsynth 3-Bromo-2-thiophenamine774492-91-0InquireInquire
BenchChem This compound774492-91-0Usually 95%Inquire
Manchester Organics This compound774492-91-0InquireInquire
001Chemical This compound774492-91-0InquireInquire

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data has been compiled from various supplier technical data sheets.

PropertyValue
Molecular Formula C₄H₄BrNS
Molecular Weight 178.05 g/mol [1]
Appearance Inquire with supplier
Purity ≥95% - 97%[2][3]
Storage Conditions Sealed in dry, store in freezer, under -20°C[1]
SMILES NC1=C(Br)SC=C1

Synthetic Protocol: Buchwald-Hartwig Amination

The following is a generalized experimental protocol based on the principles of the Buchwald-Hartwig amination. Researchers should optimize the reaction conditions for their specific setup and scale.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Bromothiophene 3-Bromothiophene 3-Bromothiophene->Reaction Amine Source Amine Source (e.g., Ammonia equivalent) Amine Source->Reaction Pd Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Reaction Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Materials:

  • 3-Bromothiophene

  • An ammonia equivalent (e.g., benzophenone imine, lithium bis(trimethylsilyl)amide) or an ammonia source under pressure

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)[5]

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • Preparation: To a dry Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Addition of Reactants: Add the anhydrous solvent, followed by 3-bromothiophene and the amine source.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Supplier Selection Workflow

For researchers procuring this chemical, a systematic approach to supplier selection is recommended. The following diagram illustrates a logical workflow.

Supplier Selection Workflow start Identify Need for This compound search Search Chemical Databases (e.g., PubChem, SciFinder) start->search identify Identify Potential Suppliers search->identify request Request Quotes and Certificates of Analysis (CoA) identify->request evaluate Evaluate Suppliers Based on: - Purity - Price - Availability - Lead Time - Technical Support request->evaluate select Select Optimal Supplier evaluate->select purchase Place Purchase Order select->purchase receive Receive and Verify Material (Check CoA and perform QC) purchase->receive end Material Ready for Research receive->end

Caption: A general workflow for the selection of a chemical supplier.

This guide provides a foundational understanding of the commercial landscape and synthetic accessibility of this compound. For specific applications, further optimization of synthetic protocols and thorough evaluation of supplier specifications are recommended.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3] In the realm of medicinal chemistry and materials science, thiophene-containing biaryls are of significant interest due to their presence in numerous biologically active compounds and organic electronic materials.

This document provides a detailed protocol for the Suzuki coupling of 3-Bromothiophen-2-amine with various arylboronic acids to synthesize 3-arylthiophen-2-amine derivatives. The presence of the free amino group on the thiophene ring can present challenges, such as catalyst inhibition through coordination with the palladium center. To address this, we present a robust protocol involving the protection of the amino group, followed by the Suzuki coupling and subsequent deprotection.

General Reaction Scheme

The overall synthetic strategy involves a three-step process:

  • Protection: The amino group of this compound is protected, for example, as a carbamate, to prevent interference with the palladium catalyst.

  • Suzuki Coupling: The N-protected this compound undergoes a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid.

  • Deprotection: The protecting group is removed to yield the final 3-arylthiophen-2-amine product.

Experimental Protocols

Materials and Equipment
  • This compound

  • Arylboronic acids (various)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium phosphate [K₃PO₄], Sodium carbonate [Na₂CO₃])

  • Solvent (e.g., 1,4-Dioxane, Toluene, Water)

  • Protecting agent (e.g., Di-tert-butyl dicarbonate [Boc₂O])

  • Deprotection agent (e.g., Trifluoroacetic acid [TFA])

  • Standard laboratory glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer with heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Protocol 1: N-Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq).

  • Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-Bromothiophen-2-amine.

Protocol 2: Suzuki Coupling of N-Boc-3-Bromothiophen-2-amine

This protocol is adapted from a similar procedure for a related substrate.[4]

  • To a Schlenk flask, add N-Boc-3-Bromothiophen-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Boc Deprotection
  • Dissolve the purified N-Boc-3-arylthiophen-2-amine in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final 3-arylthiophen-2-amine product as needed.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the Suzuki coupling of a protected this compound derivative with various arylboronic acids, based on literature for analogous substrates.[4] Actual yields may vary depending on the specific substrate and reaction conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-Boc-3-phenylthiophen-2-amine65-75
24-Methylphenylboronic acidN-Boc-3-(4-methylphenyl)thiophen-2-amine70-80
34-Methoxyphenylboronic acidN-Boc-3-(4-methoxyphenyl)thiophen-2-amine68-78
44-Chlorophenylboronic acidN-Boc-3-(4-chlorophenyl)thiophen-2-amine60-70
53-Nitrophenylboronic acidN-Boc-3-(3-nitrophenyl)thiophen-2-amine55-65

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product R-X R-X (this compound derivative) R-X->Oxidative_Addition R'-B(OH)2 R'-B(OH)₂ (Arylboronic acid) Base Base R'-B(OH)2->Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection Start This compound Protection N-Boc Protection Start->Protection Protected_Intermediate N-Boc-3-Bromothiophen-2-amine Protection->Protected_Intermediate Suzuki_Reaction Suzuki Coupling (Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 90°C) Protected_Intermediate->Suzuki_Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Reaction Coupled_Product N-Boc-3-arylthiophen-2-amine Suzuki_Reaction->Coupled_Product Deprotection N-Boc Deprotection (TFA, DCM) Coupled_Product->Deprotection Final_Product 3-Arylthiophen-2-amine Deprotection->Final_Product

Caption: Workflow for the synthesis of 3-arylthiophen-2-amines.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and materials science due to its tolerance of a wide range of functional groups and its applicability to various aryl and heteroaryl halides.[1] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-Bromothiophen-2-amine, a key intermediate in the synthesis of various pharmaceutically active compounds and organic materials. The protocol outlines the coupling of this compound with a generic aryl amine, providing a template that can be adapted for specific research needs.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The reaction involves the coupling of the C-Br bond of the thiophene ring with a primary or secondary amine in the presence of a phosphine ligand and a base. The catalytic cycle is generally accepted to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-thiophen-2-amine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[1]

The choice of ligand, base, and solvent is critical to the success of the reaction, influencing reaction rates, yields, and the suppression of potential side reactions.[3] For heteroaryl substrates, bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of various heteroaryl bromides with amines, providing a comparative reference for the protocol described below.

Aryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneN-MethylanilinePd₂(dba)₃ (0.25)YPhos ligand (0.5)KOtBu (1.5)TolueneRT1>95[5]
2-BromotolueneMorpholine(NHC)Pd(allyl)Cl (cat.)-NaOtBu (1.2)Dioxane100<199[6]
6-Bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-onep-ToluidinePd(OAc)₂ (10)Xantphos (20)NaOtBu (3)Dioxane1001870[7]
Heteroaryl HalidesVarious AminesPd₂(dba)₃ (1-2)Bulky Biaryl Phosphine (2-8)NaOtBu (1.4)Toluene100-High[4]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative aryl amine.

Materials:

  • This compound

  • Aryl amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.08 mmol, 8 mol%). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 18-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-3-bromothiophen-2-amine.

Visualizations

.dot

Buchwald_Hartwig_Amination_Workflow Experimental Workflow for Buchwald-Hartwig Amination reagents 1. Add this compound, Aryl Amine, and NaOtBu to Schlenk Flask catalyst 2. Add Pd2(dba)3 and Xantphos reagents->catalyst inert 3. Evacuate and Backfill with Inert Gas (3x) catalyst->inert solvent 4. Add Anhydrous Toluene inert->solvent reaction 5. Heat at 100-110 °C with Stirring solvent->reaction monitoring 6. Monitor Reaction by TLC/LC-MS reaction->monitoring workup 7. Cool, Dilute with Ethyl Acetate, and Filter through Celite monitoring->workup extraction 8. Wash with Water and Brine workup->extraction drying 9. Dry Organic Layer and Concentrate extraction->drying purification 10. Purify by Column Chromatography drying->purification product Pure N-Aryl-3-bromothiophen-2-amine purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

.dot

Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n pd2_halide Ar-Pd(II)(L_n)-X pd0->pd2_halide Oxidative Addition (+ Ar-X) pd2_amido Ar-Pd(II)(L_n)-NR'R'' pd2_halide->pd2_amido Amine Coordination & Deprotonation (+ HNR'R'', - HX) pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

The Versatility of 3-Bromothiophen-2-amine in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromothiophen-2-amine is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural features, namely the reactive bromine atom and the nucleophilic amino group on a thiophene scaffold, offer a versatile platform for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the discovery of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The thiophene core is a recognized pharmacophore in numerous approved drugs, and its derivatives continue to be a major focus of drug discovery efforts.[1]

Application Note 1: Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

The thieno[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[3] this compound serves as an excellent starting material for the construction of this scaffold, with the bromine atom at the 3-position providing a convenient handle for further structural modifications to enhance potency and selectivity.

Derivatives of thieno[2,3-d]pyrimidine have shown potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[4] The synthesis typically involves the cyclization of the 2-aminothiophene with a suitable reagent to form the pyrimidine ring, followed by functionalization of the thiophene ring via cross-coupling reactions at the bromine-substituted position.

Signaling Pathway for a Generic Kinase Inhibitor

G General Kinase Inhibitor Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling Proteins->Cell Proliferation, Survival, Angiogenesis

Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition.

Application Note 2: Development of Novel Anticancer Agents

Beyond kinase inhibition, thieno[2,3-d]pyrimidine derivatives synthesized from this compound have demonstrated broader anticancer activities. These compounds can induce apoptosis and autophagy in cancer cells, highlighting their potential as multi-targeting agents.[2][3] The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines, with some compounds exhibiting potent activity.[5][6]

The bromine atom on the thiophene ring allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions. This enables the exploration of structure-activity relationships (SAR) to optimize the anticancer potency and selectivity of the resulting compounds.

Quantitative Data: Biological Activities of Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro biological activities of selected thieno[2,3-d]pyrimidine derivatives, which are representative of the types of compounds that can be synthesized using this compound as a starting material.

Compound ID/ReferenceTarget/Cell LineAssay TypeIC50 (µM)Reference
Compound l MDA-MB-231 (Breast Cancer)Cytotoxicity27.6[5][6]
Paclitaxel (Control)MDA-MB-231 (Breast Cancer)Cytotoxicity29.3[5][6]
Compound 6Aa IL-6 induced STAT3 expressionSTAT3 Inhibition5.73[7]
Compound 6Ab IL-6 induced STAT3 expressionSTAT3 Inhibition0.32[7]
Compound 6Ba IL-6 induced STAT3 expressionSTAT3 Inhibition0.58[7]
Compound 6Bc IL-6 induced STAT3 expressionSTAT3 Inhibition0.56[7]
Compound 3a HepG2 (Liver Cancer)Cytotoxicity1.17[1]
Compound 5a HepG2 (Liver Cancer)Cytotoxicity2.79[1]
Compound 9b HepG2 (Liver Cancer)Cytotoxicity2.15[1]
Doxorubicin (Control)HepG2 (Liver Cancer)Cytotoxicity2.85[1]
Compound 3a MCF-7 (Breast Cancer)Cytotoxicity1.52[1]
Compound 5a MCF-7 (Breast Cancer)Cytotoxicity3.11[1]
Compound 9b MCF-7 (Breast Cancer)Cytotoxicity2.94[1]
Doxorubicin (Control)MCF-7 (Breast Cancer)Cytotoxicity3.58[1]

Experimental Protocols

Protocol 1: Synthesis of 3-N-substituted-thieno[2,3-d]pyrimidin-4-one

This protocol describes a general method for the synthesis of the thieno[2,3-d]pyrimidine core starting from a 2-aminothiophene derivative, which is applicable to this compound.

Step 1: Synthesis of 2-Amino-3-carboxanilido derivative of thiophene

  • To a mixture of 2,5-dihydroxy-1,4-dithiane (50 mmol) and a substituted ethyl cyanoacetanilide (50 mmol) in dimethylformamide (40 mL), add triethylamine (50 mmol) dropwise over 10 minutes.

  • Stir the mixture at 45 °C for 30 minutes.

  • Dilute the reaction mixture with 0.4 M acetic acid and extract with diethyl ether.

  • Dry the combined ethereal layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from n-hexane to obtain the 2-amino-3-carboxanilido thiophene derivative.

Step 2: Cyclization to 3-N-substituted-thieno[2,3-d]pyrimidin-4-one

  • Take the 2-amino-3-carboxanilido thiophene derivative (0.01 mol) and add formamide (5 mL).

  • Reflux the mixture for 5 hours.

  • Cool the reaction mixture and filter the precipitate.

  • Dry and recrystallize the product from ethanol to yield the 3-N-substituted-thieno[2,3-d]pyrimidin-4-one.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-substituted thienopyrimidine with an arylboronic acid.

Materials:

  • Bromo-substituted thieno[2,3-d]pyrimidine derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine the bromo-substituted thieno[2,3-d]pyrimidine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted thieno[2,3-d]pyrimidine derivative.

Experimental Workflow for Thieno[2,3-d]pyrimidine Synthesis

G Synthesis Workflow for Thieno[2,3-d]pyrimidines A This compound B Reaction with Isothiocyanate or Formamide A->B C Bromo-substituted Thieno[2,3-d]pyrimidine B->C D Suzuki-Miyaura Cross-Coupling C->D E Aryl-substituted Thieno[2,3-d]pyrimidine D->E F Biological Evaluation (e.g., Kinase Assays, Cytotoxicity) E->F

References

Application Notes and Protocols: 3-Bromothiophen-2-amine as a Versatile Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophen-2-amine is a valuable and versatile heterocyclic building block in medicinal chemistry. Its unique structure, featuring a reactive primary amine and a bromine atom on a thiophene scaffold, offers multiple avenues for chemical modification and the synthesis of diverse molecular architectures. This allows for its incorporation into a wide array of pharmacologically active compounds, targeting various biological pathways. The thiophene ring itself is a privileged scaffold in drug discovery, known to enhance drug-receptor interactions and modulate physicochemical properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on thieno[3,2-d]pyrimidines as kinase inhibitors and precursors for P2Y12 receptor antagonists.

Application Note 1: Synthesis of Thieno[3,2-d]pyrimidine Scaffolds for Kinase Inhibitors

The thieno[3,2-d]pyrimidine core is a prominent scaffold in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. This compound serves as an excellent starting material for the construction of this bicyclic system. The amino group participates in cyclization reactions to form the pyrimidine ring, while the bromine atom at the 3-position of the original thiophene ring (which becomes the 7-position of the thienopyrimidine) provides a handle for further functionalization via cross-coupling reactions. This allows for the exploration of the structure-activity relationship (SAR) by introducing various substituents that can interact with the kinase active site.

General Synthetic Approach:

The synthesis of a 4-chloro-7-bromothieno[3,2-d]pyrimidine intermediate from this compound can be achieved in a two-step process. The first step involves the cyclization of the aminothiophene with a suitable one-carbon synthon, such as formamide or formic acid, to form the thieno[3,2-d]pyrimidin-4-one. Subsequent chlorination of the pyrimidinone, typically with phosphorus oxychloride, yields the reactive 4-chloro intermediate. This intermediate is then poised for diversification at both the 4- and 7-positions.

G A This compound B 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one A->B Cyclization (e.g., Formamide, heat) C 4-Chloro-7-bromothieno[3,2-d]pyrimidine B->C Chlorination (e.g., POCl3) D Diversified Kinase Inhibitor Scaffolds C->D SNAr & Suzuki/Buchwald-Hartwig Coupling

Fig. 1: Synthetic workflow for kinase inhibitor scaffolds.
Experimental Protocol 1: Synthesis of 4-Chloro-7-bromothieno[3,2-d]pyrimidine

Materials:

  • This compound

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Acetonitrile (CH₃CN)

  • Ice water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one

  • In a round-bottom flask, a mixture of this compound (1.0 eq) and formamide (10 eq) is heated at 180-190 °C for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then ethanol to afford 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one.

Step 2: Synthesis of 4-Chloro-7-bromothieno[3,2-d]pyrimidine [2]

  • To a cold (0 °C) solution of 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one (1.0 eq) and N,N-dimethylaniline (0.7 eq) in acetonitrile, phosphorus oxychloride (5.5 eq) is added slowly over 2 hours.

  • The mixture is then heated to 80-85 °C and stirred for 18 hours.

  • The reaction is cooled to 40 °C and quenched by pouring it into ice water.

  • The resulting precipitate is filtered, washed with water, and dried to yield 4-Chloro-7-bromothieno[3,2-d]pyrimidine.

  • Further purification can be achieved by recrystallization or column chromatography.

Application Note 2: Diversification of the Thieno[3,2-d]pyrimidine Scaffold via Cross-Coupling Reactions

The bromine atom at the 7-position of the 4-chloro-7-bromothieno[3,2-d]pyrimidine intermediate is a key feature that allows for extensive diversification of the scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of aryl, heteroaryl, and amino substituents at this position. This enables the fine-tuning of the pharmacological properties of the resulting compounds.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Materials:

  • 4-Chloro-7-bromothieno[3,2-d]pyrimidine

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a degassed solution of 4-Chloro-7-bromothieno[3,2-d]pyrimidine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • The reaction mixture is heated at 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 7-aryl-4-chlorothieno[3,2-d]pyrimidine.

G cluster_0 Suzuki-Miyaura Coupling A 4-Chloro-7-bromothieno[3,2-d]pyrimidine E 7-Aryl-4-chlorothieno[3,2-d]pyrimidine A->E B Arylboronic Acid B->E C Pd(0) Catalyst C->E D Base (e.g., K2CO3) D->E

Fig. 2: Suzuki-Miyaura cross-coupling reaction scheme.

Application Note 3: Synthesis of P2Y12 Receptor Antagonists

Derivatives of this compound are crucial intermediates in the synthesis of antiplatelet drugs that act as P2Y12 receptor antagonists, such as clopidogrel and related compounds.[3] The thienopyridine core of these drugs is often constructed from a thiophene precursor. While the direct synthesis from this compound is less common for these specific drugs, the functional handles it provides are highly relevant for the synthesis of novel P2Y12 antagonists based on the thieno[3,2-d]pyrimidine scaffold. The 4-amino group of these compounds often plays a key role in binding to the receptor.

Signaling Pathway of P2Y12 Receptor

The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine diphosphate (ADP) leads to a signaling cascade that results in platelet aggregation and thrombus formation.[4][5] P2Y12 antagonists block this pathway, thereby inhibiting platelet aggregation.

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Platelet_Aggregation Platelet Aggregation Gi->Platelet_Aggregation promotes cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates VASP_P VASP-P PKA->VASP_P phosphorylates VASP_P->Platelet_Aggregation inhibits Antagonist P2Y12 Antagonist (e.g., Thienopyrimidine derivative) Antagonist->P2Y12 blocks

Fig. 3: Simplified P2Y12 receptor signaling pathway.

Quantitative Data

The following table summarizes the biological activity of representative thienopyrimidine derivatives, highlighting the potential of scaffolds accessible from this compound as potent kinase inhibitors.

Compound ClassTarget KinaseIC₅₀ (µM)Cancer Cell LineIC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidineVEGFR-20.23HCT-1162.80[6]
Thieno[2,3-d]pyrimidineVEGFR-2-HepG24.10[6]
Thieno[3,2-d]pyrimidineh-NTPDase10.62--[7]
Thieno[3,2-d]pyrimidineh-NTPDase20.33--[7]
Thieno[3,2-d]pyrimidineh-NTPDase30.13--[7]
Thieno[3,2-d]pyrimidineh-NTPdase80.32--[7]
Thieno[2,3-d]pyrimidineKRAS G12D-Panc1, SW1990, CT26 (average)2.1[8]

Application Note 4: Thienopyrimidines as BCR-ABL Kinase Inhibitors

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). Inhibitors of BCR-ABL, such as imatinib, have revolutionized the treatment of CML. The thienopyrimidine scaffold has been explored for the development of novel BCR-ABL inhibitors, including those active against imatinib-resistant mutants. The versatile chemistry of this compound allows for the synthesis of diverse thienopyrimidine libraries to screen for potent and selective BCR-ABL inhibitors.

BCR-ABL Signaling Pathway

BCR-ABL activates multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis.[3][9][10]

G BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibitor Thienopyrimidine BCR-ABL Inhibitor Inhibitor->BCR_ABL inhibits

Fig. 4: Simplified BCR-ABL signaling pathway.

Conclusion

This compound is a highly valuable building block for the synthesis of a diverse range of pharmaceutical compounds. Its utility in constructing the thieno[3,2-d]pyrimidine scaffold, a key core in many kinase inhibitors, and its relevance to the synthesis of P2Y12 receptor antagonists highlight its importance in modern drug discovery. The ability to perform selective chemical modifications at both the amino and bromo positions provides medicinal chemists with a powerful tool to generate novel drug candidates with tailored pharmacological profiles. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile building block in their drug development programs.

References

Application Notes and Protocols for the Synthesis of Thienopyrimidines from 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[1] This structural analogy has led to the development of thienopyrimidine derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Notably, several thienopyrimidine-based molecules have been investigated as potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5]

This document provides detailed protocols for the synthesis of thienopyrimidines starting from the readily available building block, 3-bromothiophen-2-amine. The synthetic strategy involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to introduce diversity at the 3-position of the thiophene ring, followed by cyclization to construct the pyrimidine ring. Two common and versatile cross-coupling methods, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are presented, followed by a general protocol for the subsequent cyclization reaction.

Synthetic Workflow Overview

The overall synthetic approach from this compound to substituted thienopyrimidines is depicted below. The initial step involves a palladium-catalyzed cross-coupling reaction to form an intermediate, which is then cyclized to yield the final thienopyrimidine product.

Synthetic Workflow cluster_step1 Step 1: Cross-Coupling cluster_step2 Step 2: Cyclization start This compound intermediate 3-Substituted-2-aminothiophene (Intermediate) start->intermediate Suzuki Coupling (e.g., ArB(OH)₂) or Buchwald-Hartwig Amination (e.g., ArNH₂) final_product Substituted Thieno[2,3-d]pyrimidine intermediate->final_product e.g., Formamide or Triethyl Orthoformate

Caption: General two-step synthetic workflow for the preparation of thienopyrimidines.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to yield a 3-aryl-2-aminothiophene intermediate.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 3-aryl-2-aminothiophene.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details the palladium-catalyzed C-N cross-coupling of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., aniline or a secondary amine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add the amine (1.2 mmol, 1.2 eq.) followed by anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-amino-substituted thiophene.

Protocol 3: Cyclization to Thieno[2,3-d]pyrimidine

This general protocol describes the formation of the thienopyrimidine ring from the 3-substituted-2-aminothiophene intermediate obtained from Protocol 1 or 2.

Materials:

  • 3-Substituted-2-aminothiophene intermediate

  • Formamide or Triethyl orthoformate

  • Ethanol (for reactions with triethyl orthoformate)

  • Ammonium acetate (optional, with triethyl orthoformate)

Procedure A (using Formamide):

  • A mixture of the 3-substituted-2-aminothiophene (1.0 mmol) and formamide (10 mL) is heated under reflux at 180-190 °C for 2-4 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thieno[2,3-d]pyrimidine.

Procedure B (using Triethyl Orthoformate):

  • A solution of the 3-substituted-2-aminothiophene (1.0 mmol) in triethyl orthoformate (5 mL) is refluxed for 4-6 hours.

  • (Optional) For the synthesis of 4-aminothienopyrimidines, after the initial reflux, add ammonium acetate (2.0 mmol) and continue refluxing for another 2-4 hours.

  • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting solid can be triturated with diethyl ether or hexane and then collected by filtration.

  • Recrystallize from a suitable solvent to yield the purified thieno[2,3-d]pyrimidine.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key synthetic steps.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901258-72[3]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012~65[7]
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012~60[7]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines

EntryAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Morpholine[Pd(cinnamyl)Cl]₂/BippyPhos (2)NaOtBuToluene10018~90[8]
2AnilinePd(OAc)₂/RuPhos (2)NaOtBuToluene1002450-99[9]
3Indole[Pd(cinnamyl)Cl]₂/BippyPhos (2)NaOtBuToluene10018High[8]

Table 3: Cyclization of 2-Aminothiophenes to Thienopyrimidines

EntryCyclizing AgentSubstrateTemp (°C)Time (h)Yield (%)Reference
1Formamide2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene180-1901.592[6]
2FormamideMethyl 2-aminothiophene-3-carboxylate1903~60[10]
3Triethyl Orthoformate3-Aryl-2-aminothiopheneReflux4-6GoodGeneral

Table 4: Spectroscopic Data for a Representative Intermediate and Product

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
3-Phenyl-2-aminothiophene 7.20-7.60 (m, 5H, Ar-H), 7.05 (d, 1H, Th-H), 6.80 (d, 1H, Th-H), 4.10 (br s, 2H, NH₂)142.1, 134.5, 129.0, 128.5, 127.8, 125.4, 122.9, 118.6175 [M]⁺
4-Phenylthieno[2,3-d]pyrimidine 8.95 (s, 1H), 8.50 (s, 1H), 7.40-7.80 (m, 5H, Ar-H), 7.35 (d, 1H), 7.20 (d, 1H)164.5, 158.0, 152.3, 135.0, 130.1, 129.5, 128.8, 125.2, 121.8, 117.5212 [M]⁺
Note: Spectroscopic data are representative and may vary based on specific substitution patterns and experimental conditions.[11]

Signaling Pathway Diagram

Thienopyrimidine derivatives have been extensively studied as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC TSC1/2 Akt->TSC Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Thienopyrimidine Thienopyrimidine Inhibitor Thienopyrimidine->PI3K Thienopyrimidine->mTORC1 PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by thienopyrimidines.

References

Application Notes and Protocols: 3-Bromothiophen-2-amine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of 3-Bromothiophen-2-amine in Organic Electronics Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile heterocyclic building block with significant potential in the synthesis of novel materials for organic electronics. Its unique bifunctional nature, featuring a reactive primary amine and a bromo group on a thiophene core, allows for the strategic construction of complex and highly functionalized conjugated systems. While direct polymerization of this compound is not commonly reported, its true value lies in its role as a precursor to fused heterocyclic monomers, such as those based on thieno[2,3-b]pyridine and thieno[2,3-b]pyrazine. These fused systems, when incorporated into conjugated polymers, can impart desirable electronic and physical properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The amino group provides a convenient handle for annulation reactions to build fused aromatic rings, which can enhance polymer planarity, increase charge carrier mobility, and tune energy levels. The bromo group serves as a reactive site for subsequent cross-coupling reactions to enable polymerization. This application note will detail the potential synthetic pathways starting from this compound to create high-performance polymers for organic electronic devices, supported by detailed experimental protocols and performance data from analogous systems.

Synthetic Pathways and Strategies

The primary strategy for utilizing this compound in organic electronics involves its conversion into a more complex, polymerizable monomer. This is typically a multi-step process that leverages the differential reactivity of the amine and bromo functional groups.

A plausible and powerful approach is the use of the Friedländer annulation reaction to construct a thieno[2,3-b]pyridine core. This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an active methylene group. In this context, the 2-aminothiophene moiety of our starting material can react with a suitable dicarbonyl compound to form the fused pyridine ring. The bromine atom at the 3-position of the thiophene ring remains intact during this process and can be used for subsequent polymerization.

An alternative strategy involves the condensation of this compound with a 1,2-dicarbonyl compound to form a thieno[2,3-b]pyrazine monomer. Thieno[2,3-b]pyrazines are electron-deficient moieties, and their incorporation into a polymer backbone can lead to materials with low LUMO levels, which is beneficial for n-type OFETs and for achieving high open-circuit voltages in OPVs.

Once the fused heterocyclic monomer is synthesized and subsequently functionalized (e.g., through bromination at other reactive positions), it can be polymerized using standard transition-metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerization, to yield the final conjugated polymer.

Potential Applications in Organic Electronics

Polymers derived from this compound, via the formation of fused heterocyclic intermediates, are expected to exhibit properties suitable for a range of organic electronic devices:

  • Organic Field-Effect Transistors (OFETs): The rigid and planar structure of thieno[2,3-b]pyridine and thieno[2,3-b]pyrazine units can promote intermolecular π-π stacking in the solid state, leading to efficient charge transport. Polymers incorporating these units have the potential to act as the active semiconductor layer in both p-type and n-type OFETs. For instance, a polymer featuring a thieno[2,3-b]pyridine-flanked diketopyrrolopyrrole (TPDPP) unit has been shown to be an effective n-type semiconductor with high electron mobility.[1]

  • Organic Photovoltaics (OPVs): The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels by selecting the appropriate fused system and co-monomers is crucial for designing efficient donor and acceptor materials for OPVs. Dithieno[3,2-b:2′,3′-d]pyridin-5(4H)-one (DTPO), a derivative of thieno[2,3-b]pyridine, has been used to synthesize wide-bandgap copolymers that have achieved high power conversion efficiencies (PCEs) in OPVs.[2][3]

  • Organic Light-Emitting Diodes (OLEDs): The rigid fused ring systems can lead to high photoluminescence quantum yields and good thermal stability, which are important characteristics for emissive materials in OLEDs. While less explored, the tunable electronic properties of these materials could allow for the development of new emitters or host materials.

Data Presentation

The following tables summarize the performance of organic electronic devices fabricated using polymers containing thieno[2,3-b]pyridine and thieno[2,3-b]pyrazine units, which are analogous to the materials that could be synthesized from this compound.

Table 1: Performance of OFETs based on Thieno[2,3-b]pyridine and Thieno[2,3-b]pyrazine Containing Polymers

Polymer/Small MoleculeDevice ArchitectureCharge CarrierMobility (cm²/Vs)On/Off RatioReference
pTPDPP-TFBottom-contact, top-gaten-type0.1-[1]
PDTPO-p-type (hole)0.19-[3]
PTPBIID-BT-p-type (hole)0.16-[4]

Table 2: Performance of OPVs based on Thieno[2,3-b]pyridine Containing Polymers

Polymer DonorAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
pTPDPP-TFPTB7-Th1.04--2.72[1]
PDTPO-BDTOPC71BM0.93--6.84[3]
PDTPO-BDTTPC71BM0.96--6.84[3]
PDTPO-IDTPC71BM0.9710.5571.57.33[2]

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of a polymerizable monomer from this compound and its subsequent polymerization. These protocols are based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of a Dibrominated Thieno[2,3-b]pyridine Monomer

This protocol describes a potential two-step synthesis of a dibrominated thieno[2,3-b]pyridine monomer starting from this compound.

Step 1: Synthesis of 3-Bromo-thieno[2,3-b]pyridine via Friedländer Annulation

  • Materials: this compound, 1,3-cyclohexanedione, potassium hydroxide, ethanol, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and 1,3-cyclohexanedione (1.1 eq) in ethanol.

    • Add a catalytic amount of potassium hydroxide (0.1 eq).

    • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline.

    • The tetrahydrothienoquinoline can be aromatized to the corresponding thieno[2,3-b]pyridine by oxidation with a suitable oxidizing agent like DDQ or manganese dioxide.

Step 2: Bromination of 3-Bromo-thieno[2,3-b]pyridine

  • Materials: 3-Bromo-thieno[2,3-b]pyridine, N-bromosuccinimide (NBS), dimethylformamide (DMF).

  • Procedure:

    • Dissolve the 3-Bromo-thieno[2,3-b]pyridine from Step 1 in DMF in a flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to stir at room temperature overnight.

    • Pour the reaction mixture into ice water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the product by recrystallization or column chromatography to yield the dibrominated thieno[2,3-b]pyridine monomer.

Protocol 2: Synthesis of a Conjugated Polymer via Stille Polymerization

This protocol describes the polymerization of the dibrominated thieno[2,3-b]pyridine monomer with a distannylated comonomer.

  • Materials: Dibrominated thieno[2,3-b]pyridine monomer (from Protocol 1), 2,5-bis(trimethylstannyl)thiophene (comonomer), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), tri(o-tolyl)phosphine (P(o-tol)₃), anhydrous toluene.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the dibrominated thieno[2,3-b]pyridine monomer (1.0 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and P(o-tol)₃ (0.04-0.08 eq).

    • Add anhydrous toluene via syringe.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

    • Cool the mixture to room temperature and precipitate the polymer by adding methanol.

    • Filter the polymer and purify by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Dissolve the polymer in a high-boiling point solvent like chloroform or chlorobenzene and precipitate again in methanol.

    • Collect the final polymer by filtration and dry under vacuum.

Protocol 3: Fabrication and Characterization of an OFET Device

This protocol outlines the fabrication of a bottom-gate, top-contact OFET using the synthesized polymer.

  • Materials: Synthesized polymer, heavily n-doped Si wafer with a thermally grown SiO₂ layer, organic solvent (e.g., chloroform, chlorobenzene), gold.

  • Procedure:

    • Clean the Si/SiO₂ substrate by sonication in acetone and isopropanol, followed by oxygen plasma treatment.

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.

    • Prepare a solution of the synthesized polymer in a suitable organic solvent (e.g., 5-10 mg/mL in chloroform).

    • Deposit the polymer film onto the substrate by spin-coating.

    • Anneal the film at an optimized temperature to improve crystallinity and morphology.

    • Thermally evaporate gold through a shadow mask to define the source and drain electrodes.

    • Characterize the OFET device in a nitrogen atmosphere or in air using a semiconductor parameter analyzer to obtain output and transfer characteristics.

    • Calculate the charge carrier mobility, on/off ratio, and threshold voltage from the transfer characteristics.

Mandatory Visualization

Synthetic_Workflow A This compound C Friedländer Annulation A->C B 1,3-Dicarbonyl Compound B->C D Brominated Thieno[2,3-b]pyridine Monomer C->D F Stille Polymerization D->F E Distannylated Comonomer E->F G Conjugated Polymer F->G H OFET/OPV Device G->H Structure_Property_Relationship cluster_0 Molecular Design cluster_1 Polymer Properties cluster_2 Device Performance A Fused Heterocyclic Core (e.g., Thieno[2,3-b]pyridine) D Energy Levels (HOMO/LUMO) A->D F Solid-State Packing (Planarity, π-stacking) A->F B Comonomer Selection (Donor/Acceptor Strength) B->D E Band Gap B->E C Side Chain Engineering (Solubility, Morphology) C->F G Charge Carrier Mobility (OFETs) D->G H Power Conversion Efficiency (OPVs) D->H E->H F->G I Device Stability F->I

References

Application Notes and Protocols: 3-Bromothiophen-2-amine Derivatives for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophen-2-amine is a versatile heterocyclic building block in medicinal chemistry, offering a valuable scaffold for the synthesis of potent and selective kinase inhibitors. The thiophene core is a well-established pharmacophore in numerous approved drugs, and its unique electronic properties can be exploited to engage in key interactions within the ATP-binding site of various kinases. The presence of a bromine atom at the 3-position provides a convenient handle for introducing diverse substituents via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The adjacent amino group at the 2-position is a crucial functional group for the construction of fused heterocyclic systems, such as the biologically active thieno[2,3-d]pyrimidines, which are known to mimic the hinge-binding interactions of ATP.

Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel kinase inhibitors, focusing on the synthesis of 3-aryl-thieno[2,3-d]pyrimidine derivatives.

Application Note 1: Synthesis of 3-Aryl-Thiophen-2-amine Intermediates via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of kinase inhibitor synthesis, it allows for the introduction of a variety of aryl and heteroaryl moieties at the 3-position of the thiophene ring. This diversity is critical for tuning the pharmacological properties of the final compounds, including their potency, selectivity, and pharmacokinetic profiles.

Key Features of the Suzuki-Miyaura Coupling with this compound:

  • Versatility: A broad range of commercially available boronic acids and their esters can be used to introduce diverse substituents.

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide array of functional groups, which is advantageous when working with complex molecules.

  • High Yields: The reaction typically proceeds in good to excellent yields.

Application Note 2: Construction of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor design. It acts as a bioisostere of the purine ring of ATP, enabling it to form crucial hydrogen bonds with the hinge region of the kinase active site. Starting from 3-substituted-2-aminothiophenes, the pyrimidine ring can be constructed through various cyclization strategies. A common approach involves reaction with formamide or other one-carbon synthons to yield the fused heterocyclic system.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of representative 3-substituted thieno[2,3-d]pyrimidine-based kinase inhibitors against various cancer-related kinases. While not directly synthesized from this compound in the cited literature, these compounds represent the target structures and their biological activities provide a benchmark for newly synthesized analogues.

Table 1: Inhibitory Activity of 3-Aryl-Thieno[2,3-d]pyrimidine Derivatives Against Receptor Tyrosine Kinases

Compound IDTarget KinaseR-Group at 3-PositionIC50 (nM)Reference
TH1 EGFR4-Methoxyphenyl85
TH2 EGFR3,4-Dichlorophenyl52[1]
TH3 VEGFR-24-Chlorophenyl230[2]
TH4 VEGFR-23-Trifluoromethylphenyl150[2]
TH5 FLT34-Fluorophenyl32,435

Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives Against Non-Receptor Tyrosine and Serine/Threonine Kinases

Compound IDTarget KinaseR-Group at 3-PositionIC50 (nM)Reference
TP1 PI3Kα2,4-Difluorophenyl15
TP2 PI3Kα4-(Methylsulfonyl)phenyl28
TP3 mTOR4-Morpholinophenyl75
TP4 JAK24-(Dimethylamino)phenyl8,001[3]
TP5 KRAS G12D3-Chlorophenyl2,100[4]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the synthesis of 3-aryl-thiophen-2-amines from this compound and a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (0.05 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-thiophen-2-amine.

Protocol 2: Synthesis of 4-Amino-thieno[2,3-d]pyrimidines

This protocol outlines the cyclization of a 3-aryl-thiophen-2-amine intermediate to form the thieno[2,3-d]pyrimidine ring system. This specific protocol details the synthesis of a 2-amino-3-cyanothiophene derivative as an intermediate, which is a common strategy.

Part A: Synthesis of 2-Amino-3-cyano-4-aryl-thiophene (Gewald Reaction Analogue)

While this compound is the starting material, a common route to thieno[2,3-d]pyrimidines involves a 2-amino-3-cyanothiophene intermediate. A plausible synthetic route from 3-aryl-thiophen-2-amine would involve conversion of the 2-amino group to a nitrile at the 3-position. A more direct, albeit different starting material approach is the Gewald reaction. For the purpose of a complete protocol leading to the target scaffold, a representative Gewald reaction is provided.

Materials:

  • Arylacetonitrile (e.g., phenylacetonitrile)

  • An aldehyde or ketone (e.g., cyclohexanone)

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the arylacetonitrile (10 mmol), the ketone or aldehyde (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).

  • Add morpholine (1.5 mL) dropwise with stirring.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to yield the 2-amino-3-cyanothiophene derivative.

Part B: Cyclization to form the Thieno[2,3-d]pyrimidine Ring

Materials:

  • 2-Amino-3-cyanothiophene derivative (from Part A)

  • Formamide

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend the 2-amino-3-cyanothiophene derivative (5 mmol) in an excess of formamide (25 mL).

  • Heat the mixture to reflux (approximately 180-200 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the flask to further precipitate the product and break down any remaining formamide.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 4-amino-thieno[2,3-d]pyrimidine.

Visualizations

Experimental Workflow

G cluster_0 Synthesis of 3-Aryl-thiophen-2-amine cluster_1 Thieno[2,3-d]pyrimidine Formation cluster_2 Biological Evaluation start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki intermediate 3-Aryl-thiophen-2-amine suzuki->intermediate cyanation Functional Group Transformation (e.g., Cyanation) intermediate->cyanation aminonitrile 2-Amino-3-cyano-4-aryl-thiophene cyanation->aminonitrile cyclization Cyclization (e.g., with Formamide) aminonitrile->cyclization final_product 3-Aryl-thieno[2,3-d]pyrimidine Kinase Inhibitor cyclization->final_product assay Kinase Inhibition Assay (e.g., IC50 determination) final_product->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar

Caption: Synthetic and screening workflow for kinase inhibitors.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Thiophene-based Kinase Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and inhibition.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes Inhibitor Thiophene-based Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: Overview of the PI3K/AKT/mTOR signaling cascade.

References

Application Notes and Protocols for the Diazotization of 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the diazotization of 3-Bromothiophen-2-amine, a critical step in the synthesis of various heterocyclic compounds used in pharmaceutical and materials science research. The resulting diazonium salt is a versatile intermediate for introducing a range of functional groups onto the thiophene ring.

Introduction

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[1][2] For substituted aminothiophenes like this compound, this reaction is a key transformation. The resulting 3-bromo-2-thiophenediazonium salt is highly reactive and serves as a precursor for various subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions, enabling the synthesis of a diverse array of 3-bromothiophene derivatives.[3][4] Due to the inherent instability and potential hazards associated with diazonium salts, this procedure must be conducted under strictly controlled conditions.[]

Safety Precautions

Diazonium salts are thermally unstable and can be explosive in solid form. They are also sensitive to shock and friction. Therefore, the following safety measures are imperative:

  • The reaction must be carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt.

  • The diazonium salt should not be isolated and must be used in situ immediately after its preparation.

  • Use of a blast shield and personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • The amount of sodium nitrite should be stoichiometric to avoid excess nitrous acid.

  • The reaction should be performed in a well-ventilated fume hood.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the diazotization of this compound. These values are representative and may require optimization for specific applications.

ParameterValueNotes
Reactants
This compound1.0 equivalentStarting material.
Sodium Nitrite (NaNO₂)1.0 - 1.1 equivalentsDiazotizing agent. A slight excess may be used to ensure complete reaction, but a large excess should be avoided.
Sulfuric Acid (H₂SO₄)Sufficient quantity for dissolutionServes as the acidic medium and reagent for the formation of nitrosylsulfuric acid.
Reaction Conditions
Temperature0 - 5°CCrucial for the stability of the diazonium salt. Must be strictly maintained throughout the addition and stirring steps.
Reaction Time1 - 2 hoursTypical time required for the complete formation of the diazonium salt after the addition of the amine solution. Progress can be monitored with starch-iodide paper.
Yield Not applicable (intermediate)The diazonium salt is a reactive intermediate and is not isolated. The yield is determined by the subsequent reaction.

Experimental Protocol

This protocol details the formation of the 3-bromo-2-thiophenediazonium salt using nitrosylsulfuric acid, a common method for diazotizing less reactive amines.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Urea (for quenching excess nitrous acid)

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

Part 1: Preparation of Nitrosylsulfuric Acid

  • In a clean, dry flask, carefully add concentrated sulfuric acid.

  • Cool the flask to 0-5°C using an ice-salt bath.

  • With vigorous stirring, slowly add solid sodium nitrite in small portions to the cold sulfuric acid. Ensure the temperature is maintained below 10°C during the addition.

  • After the complete addition of sodium nitrite, stir the mixture at 0-5°C for 30 minutes to ensure the complete formation of nitrosylsulfuric acid.

Part 2: Diazotization of this compound

  • In a separate beaker, dissolve this compound in a minimal amount of concentrated sulfuric acid. This step may be exothermic, so cooling may be necessary.

  • Cool the solution of the amine to 0-5°C in an ice bath.

  • Slowly add the cold solution of this compound dropwise to the pre-prepared nitrosylsulfuric acid from Part 1. Use a dropping funnel for controlled addition.

  • Maintain the reaction temperature strictly between 0 and 5°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture vigorously at 0-5°C for 1-2 hours.

  • Monitor the completion of the diazotization by taking a small drop of the reaction mixture and testing it on starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and thus the completion of the reaction.

  • If necessary, a small amount of urea can be added to quench any significant excess of nitrous acid.

  • The resulting solution of 3-bromo-2-thiophenediazonium salt is now ready for use in subsequent reactions and should be used immediately.

Diagrams

experimental_workflow Experimental Workflow for Diazotization cluster_prep Part 1: Nitrosylsulfuric Acid Preparation cluster_diazotization Part 2: Diazotization cluster_product Product prep1 Add H₂SO₄ to flask prep2 Cool to 0-5°C prep1->prep2 prep3 Slowly add NaNO₂ prep2->prep3 prep4 Stir for 30 min at 0-5°C prep3->prep4 diazo3 Add amine solution to nitrosylsulfuric acid (0-5°C) prep4->diazo3 Use immediately diazo1 Dissolve this compound in H₂SO₄ diazo2 Cool amine solution to 0-5°C diazo1->diazo2 diazo2->diazo3 diazo4 Stir for 1-2 hours at 0-5°C diazo3->diazo4 diazo5 Monitor with starch-iodide paper diazo4->diazo5 product 3-Bromo-2-thiophenediazonium Salt Solution (Use in situ) diazo5->product

Caption: Workflow for the diazotization of this compound.

signaling_pathway Reaction Mechanism Overview reagent1 NaNO₂ + H₂SO₄ intermediate1 Nitrosylsulfuric Acid (NO⁺HSO₄⁻) reagent1->intermediate1 Formation of electrophile reagent2 This compound intermediate2 N-Nitrosoammonium Ion reagent2->intermediate2 Nucleophilic attack intermediate1->intermediate2 intermediate3 N-Nitrosamine intermediate2->intermediate3 Deprotonation product 3-Bromo-2-thiophenediazonium Salt intermediate3->product Protonation & Dehydration

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromothiophen-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and logical synthetic pathway involves a two-step process:

  • Synthesis of 3-Bromothiophene: This intermediate can be synthesized via the debromination of 2,3,5-tribromothiophene.

  • Amination of 3-Bromothiophene: The amino group can be introduced at the 2-position via a Buchwald-Hartwig amination reaction.

Q2: I am experiencing low yields in the synthesis of 3-Bromothiophene. What are the potential causes and solutions?

Low yields in the synthesis of 3-bromothiophene from 2,3,5-tribromothiophene are often attributed to incomplete reaction or side product formation. Refer to the troubleshooting guide below for specific issues and remedies.

Q3: The purification of 3-Bromothiophene is challenging due to the presence of 2-bromothiophene. How can I improve the purity?

The boiling points of 2-bromothiophene and 3-bromothiophene are very close, making separation by simple distillation difficult. Fractional distillation using a column with high theoretical plates is recommended. Alternatively, specific catalytic processes can be employed to selectively remove the 2-bromothiophene impurity.[1]

Q4: What are the key considerations for the Buchwald-Hartwig amination of 3-Bromothiophene?

Successful Buchwald-Hartwig amination requires careful control of reaction conditions. Key parameters include the choice of palladium precursor, ligand, base, and solvent. The reaction should be carried out under an inert atmosphere to prevent catalyst degradation.[2]

Troubleshooting Guides

Part 1: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene

Issue 1: Low Yield of 3-Bromothiophene

Potential Cause Troubleshooting Suggestion
Incomplete ReactionEnsure the reaction is refluxed for the recommended duration (at least 3 hours).[3] Monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting material.
Sub-optimal Reagent RatiosUse the correct molar ratios of zinc dust and acetic acid to 2,3,5-tribromothiophene as specified in the protocol.
Inefficient DistillationAfter the reaction, ensure that the steam distillation is carried out until no more organic material is co-distilled with the water.

Issue 2: Contamination with 2-Bromothiophene

Potential Cause Troubleshooting Suggestion
IsomerizationWhile the primary product of this specific route is 3-bromothiophene, trace amounts of the 2-isomer can form.
Inefficient PurificationUse a vacuum-mantled Dufton column or a more efficient fractional distillation setup for better separation.[3] Infrared analysis can be used to check for the presence of 2-bromothiophene.[3]
Part 2: Buchwald-Hartwig Amination of 3-Bromothiophene

Issue 1: Low Conversion to this compound

Potential Cause Troubleshooting Suggestion
Catalyst InactivityEnsure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Use an oven-dried Schlenk tube and anhydrous solvent to exclude moisture and oxygen.[2]
Inappropriate BaseThe choice of base is crucial. Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base for this type of reaction.[2]
Insufficient Reaction TemperatureThe reaction is typically heated to between 80-110 °C.[2] Ensure the oil bath is at the correct and stable temperature.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Suggestion
Homocoupling of 3-BromothiopheneThis can occur if the oxidative addition of the palladium catalyst is faster than the subsequent amination step. Try lowering the reaction temperature slightly or adjusting the ligand-to-palladium ratio.
Decomposition of Starting Material or ProductProlonged heating at high temperatures can lead to degradation. Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene

This procedure is a modification of the method described by Gronowitz.[3]

  • Apparatus Setup: Equip a 5-liter, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reaction Mixture Preparation: Add 1850 ml of water to the flask and begin stirring. Add 783 g (12.0 moles) of zinc dust and 700 ml of acetic acid.

  • Addition of Reactant: Heat the mixture to reflux. Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains a gentle reflux. The addition should take approximately 70 minutes.

  • Reflux: After the addition is complete, apply heat and reflux the mixture for 3 hours.

  • Workup: Arrange the condenser for downward distillation and distill the mixture until no more organic layer is observed in the distillate. Separate the heavier organic layer, wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

  • Drying and Purification: Dry the organic layer over calcium chloride and fractionally distill the product.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromothiophene

This is a general procedure that can be adapted for the amination of 3-bromothiophene.

  • Apparatus Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a suitable ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Addition of Reactants: Add the 3-bromothiophene (1.0 mmol) and the amine source (e.g., ammonia equivalent or a protected amine, 1.2 mmol).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Quantitative Data Summary

Reaction Step Starting Material Product Reported Yield Reference
Bromination of ThiopheneThiophene2,3,5-Tribromothiophene75-85%[3]
Debromination2,3,5-Tribromothiophene3-BromothiopheneNot specified, but a key intermediate[3]

Visualizations

SynthesisWorkflow Thiophene Thiophene Tribromothiophene 2,3,5-Tribromothiophene Thiophene->Tribromothiophene Bromination Bromothiophene 3-Bromothiophene Tribromothiophene->Bromothiophene Debromination FinalProduct This compound Bromothiophene->FinalProduct Buchwald-Hartwig Amination

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield or Impurity Issue IdentifyStep Identify problematic step: Synthesis or Amination? Start->IdentifyStep SynthesisTroubleshooting Synthesis of 3-Bromothiophene: - Check reaction time - Verify reagent ratios - Improve purification IdentifyStep->SynthesisTroubleshooting Synthesis Step AminationTroubleshooting Buchwald-Hartwig Amination: - Check catalyst/ligand quality - Verify inert atmosphere - Optimize base and temperature IdentifyStep->AminationTroubleshooting Amination Step Resolution Improved Yield and Purity SynthesisTroubleshooting->Resolution AminationTroubleshooting->Resolution

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Bromination of 2-Aminothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of 2-aminothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of 2-aminothiophene?

A1: The primary side reaction is polybromination . Due to the strong activating effect of the amino group, the thiophene ring is highly susceptible to electrophilic attack, leading to the formation of di- and even tri-brominated products. The most common byproducts are 3,5-dibromo-2-aminothiophene and 2-amino-3,4,5-tribromothiophene. Other potential, though less common, side reactions include oxidation of the thiophene ring and N-bromination of the amino group, particularly when using reagents like N-bromosuccinimide (NBS) under neutral or basic conditions.[1][2][3]

Q2: My reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the desired 5-bromo-2-aminothiophene?

A2: Achieving high selectivity for monobromination requires controlling the high reactivity of the 2-aminothiophene ring. The most effective strategy is to protect the amino group prior to bromination. Acetylation to form 2-(acetylamino)thiophene is a common and effective method. This reduces the activating effect of the amino group, thereby decreasing the propensity for over-bromination and directing bromination primarily to the 5-position.[4]

Q3: What are the recommended reaction conditions to minimize side reactions?

A3: To minimize side reactions, consider the following conditions:

  • Low Temperature: Performing the bromination at low temperatures (e.g., 0 °C to -10 °C) can help to control the reaction rate and reduce the formation of polybrominated byproducts.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it can be easier to handle and can sometimes offer better selectivity.

  • Solvent: The choice of solvent can influence the reaction's outcome. For NBS brominations, polar aprotic solvents like dimethylformamide (DMF) have been reported to favor para-selectivity in other aromatic systems, which may be applicable here.[5] For bromination with Br₂, acetic acid is a common solvent.

  • Stoichiometry: Careful control of the stoichiometry of the brominating agent is crucial. Using a slight excess of the brominating agent can lead to over-bromination.

Q4: I am observing the formation of colored impurities in my reaction mixture. What could be the cause?

A4: The formation of colored impurities can be due to the oxidation of the thiophene ring or the 2-aminothiophene starting material itself. Thiophenes can be susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[6][7] Ensure your starting materials are pure and consider degassing your solvent to remove oxygen.

Q5: Is N-bromination a significant concern?

A5: While N-bromination of primary amines with reagents like NBS is possible, it is generally less favored than electrophilic aromatic substitution on the highly activated thiophene ring, especially under acidic conditions.[3][8] In neutral or basic media, the risk of N-bromination may increase. If N-bromination is suspected, protecting the amino group as an amide will prevent this side reaction.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low yield of desired monobrominated product Over-bromination leading to di- and tri-brominated products.1. Protect the amino group (e.g., acetylation). 2. Lower the reaction temperature. 3. Use N-bromosuccinimide (NBS) instead of Br₂. 4. Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents).
Formation of multiple products (poor regioselectivity) The strong activating and directing effects of the free amino group.1. Protect the amino group to moderate its activating effect and enforce regioselectivity. 2. Screen different solvents to optimize selectivity.
Reaction is too fast and difficult to control High reactivity of the 2-aminothiophene substrate.1. Lower the reaction temperature significantly (e.g., to -10 °C or below). 2. Add the brominating agent slowly and portion-wise.
Presence of dark, tar-like substances in the crude product Oxidation or decomposition of the starting material or product.1. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use purified, degassed solvents. 3. Avoid excessive heating.
Product is difficult to purify from starting material and byproducts Similar polarities of the desired product and side products.1. If polybromination is the issue, protecting the amino group will lead to a cleaner reaction and easier purification. 2. Optimize chromatographic separation conditions (e.g., solvent gradient, column packing material).

Data Presentation

Table 1: Influence of Protecting Group on the Regioselectivity of Bromination

SubstrateBrominating AgentSolventTemperatureMajor ProductApproximate YieldReference
2-AminothiopheneBr₂Acetic AcidRoom Temp.Mixture of 5-bromo- and 3,5-dibromo-2-aminothiopheneVariableGeneral Knowledge
2-(Acetylamino)thiopheneNBSAcetic Anhydride/Acetic Acid50 °C2-Acetyl-5-bromothiophene~82%[9]
2-(Acetylamino)thiopheneBr₂Acetic AcidRoom Temp.5-Bromo-2-(acetylamino)thiopheneGoodGeneral Knowledge

Note: The yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Bromination of 2-(Acetylamino)thiophene with NBS

This protocol is adapted from the synthesis of 2-acetyl-5-bromothiophene.[9]

Materials:

  • 2-(Acetylamino)thiophene

  • N-Bromosuccinimide (NBS)

  • Acetic Anhydride

  • Acetic Acid

Procedure:

  • To a dry round-bottomed flask equipped with a magnetic stirrer and a protective tube, add 2-(acetylamino)thiophene (1 equivalent).

  • Add acetic anhydride (4 equivalents) and N-bromosuccinimide (NBS) (3 equivalents).

  • Add acetic acid (0.4 equivalents) to the mixture.

  • Stir the reaction mixture at 50 °C for 1 hour, protecting it from light. The solution will typically change from colorless to light yellow.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water with continuous stirring to hydrolyze the acetic anhydride.

  • The product, 5-bromo-2-(acetylamino)thiophene, will precipitate as a solid.

  • Collect the product by filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization.

Protocol 2: Deprotection of 5-Bromo-2-(acetylamino)thiophene

Materials:

  • 5-Bromo-2-(acetylamino)thiophene

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • To a round-bottomed flask, add 5-bromo-2-(acetylamino)thiophene and a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the free amine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-2-aminothiophene.

Mandatory Visualizations

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Aminothiophene 2-Aminothiophene 5-Bromo-2-aminothiophene 5-Bromo-2-aminothiophene 2-Aminothiophene->5-Bromo-2-aminothiophene Br+ 3,5-Dibromo-2-aminothiophene 3,5-Dibromo-2-aminothiophene 2-Aminothiophene->3,5-Dibromo-2-aminothiophene Excess Br+ Oxidized_Products Oxidized Products 2-Aminothiophene->Oxidized_Products [O] N-Bromo-2-aminothiophene N-Bromo Product 2-Aminothiophene->N-Bromo-2-aminothiophene N-Bromination

Caption: Main and side reaction pathways in the bromination of 2-aminothiophene.

Troubleshooting_Workflow start Experiment: Bromination of 2-Aminothiophene check_purity Analyze Crude Product (TLC, NMR, LC-MS) start->check_purity desired_product High Yield of Monobrominated Product check_purity->desired_product Success low_yield Low Yield / Mixture of Products check_purity->low_yield Problem troubleshoot Troubleshooting Steps low_yield->troubleshoot protect_amine Protect Amino Group (e.g., Acetylation) troubleshoot->protect_amine Over-bromination optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Stoichiometry) troubleshoot->optimize_conditions Poor Selectivity / Control rerun_experiment Re-run Experiment protect_amine->rerun_experiment optimize_conditions->rerun_experiment rerun_experiment->check_purity

Caption: Troubleshooting workflow for the bromination of 2-aminothiophene.

References

Technical Support Center: Purification of 3-Bromothiophen-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromothiophen-2-amine by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation or Overlapping Spots on TLC Inappropriate mobile phase polarity.Optimize the solvent system by testing various ratios of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate.
The compound is streaking or tailing on the TLC plate.The acidic nature of the silica gel is likely interacting with the basic amine group. Add a small amount of triethylamine (TEA) (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica.[1][2][3]
Low or No Recovery of the Compound The compound has degraded on the acidic silica gel.Use deactivated silica gel or an alternative stationary phase such as neutral alumina or Florisil.[2] To deactivate silica, pre-elute the column with a mobile phase containing 1-3% triethylamine.[1]
The compound is highly polar and strongly adsorbed to the silica.If the compound does not move from the baseline even with a more polar solvent system, consider using a more polar stationary phase like alumina or a reversed-phase column.
The collected fractions are too dilute for detection.Concentrate the fractions where the product is expected to elute and re-spot on a TLC plate.
Compound Elutes with the Solvent Front The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or Tailing of the Compound Band on the Column Strong interaction between the amine and the acidic silica gel.Add triethylamine (0.1-1%) to the mobile phase throughout the purification.[1][2][3]
The column is overloaded with the crude sample.Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
Cracks or Channels in the Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. Gently tap the column during packing to settle the silica gel evenly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel (230-400 mesh) is a common choice. However, due to the basic nature of the amine group in this compound, it may interact strongly with the acidic silanol groups on the silica surface, leading to tailing and potential degradation.[2] It is often advisable to use deactivated silica gel or consider alternative stationary phases like neutral alumina or Florisil if poor results are obtained with standard silica.[2]

Q2: How do I choose the right mobile phase (eluent)?

A2: The ideal mobile phase should provide good separation of this compound from impurities. This is best determined by thin-layer chromatography (TLC) prior to running the column. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should give an Rf value of approximately 0.2-0.4 for the target compound.

Q3: Why is my compound streaking on the TLC plate and the column?

A3: Streaking is a common issue when purifying amines on silica gel. It is caused by the strong interaction between the basic amine and the acidic stationary phase. To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica and lead to sharper bands.[1][2][3]

Q4: My compound seems to be decomposing on the column. What can I do?

A4: Aminothiophenes can be sensitive to the acidic environment of silica gel.[2] If you suspect decomposition, you should use a less acidic stationary phase like deactivated silica gel or neutral alumina. You can deactivate the silica gel by pre-washing the packed column with a solvent mixture containing 1-3% triethylamine before loading your sample.[1]

Q5: Should I use wet or dry loading for my sample?

A5: Both methods can be effective.

  • Wet loading involves dissolving the crude sample in a minimal amount of the initial mobile phase and carefully applying it to the top of the column. This is suitable for samples that are readily soluble in the eluent.

  • Dry loading is preferred for samples that are not very soluble in the initial mobile phase. This involves adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column. This technique can often lead to better resolution.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare several TLC chambers with different mobile phase mixtures of varying polarity (e.g., Hexane:Ethyl Acetate ratios of 9:1, 8:2, 7:3).

  • Spot the crude mixture onto separate TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Select the solvent system that gives an Rf value of 0.2-0.4 for the desired compound and provides the best separation from impurities. If streaking is observed, add 0.5% triethylamine to the chosen solvent system and re-run the TLC.

Protocol 2: Column Chromatography with Deactivated Silica Gel
  • Slurry Preparation: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar mobile phase (containing 1% triethylamine if necessary) to form a slurry.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles. Allow the silica to settle, and then add another thin layer of sand on top.

  • Column Equilibration: Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting with the solvent system determined from the TLC analysis.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Solvent Screening Elute Elute with Optimized Solvent TLC->Elute Optimized Solvent System Crude Crude Sample Load Load Sample Crude->Load Pack Pack Column (Silica Gel) Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: General workflow for the purification of this compound.

troubleshooting_logic Start Problem Encountered Streaking Streaking or Tailing? Start->Streaking LowRecovery Low or No Recovery? Start->LowRecovery PoorSep Poor Separation? Start->PoorSep Streaking->LowRecovery No AddTEA Add Triethylamine (TEA) to Mobile Phase Streaking->AddTEA Yes LowRecovery->PoorSep No Deactivate Use Deactivated Silica or Alumina LowRecovery->Deactivate Yes OptimizeSolvent Re-optimize Solvent System (TLC) PoorSep->OptimizeSolvent Yes CheckLoading Check Column Loading PoorSep->CheckLoading Also Consider

Caption: Troubleshooting decision tree for common purification issues.

References

Overcoming poor solubility of 3-Bromothiophen-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 3-Bromothiophen-2-amine in organic solvents.

Troubleshooting Guides

Issue: this compound is not dissolving in the chosen organic solvent.

Initial Assessment Workflow

cluster_0 Initial Solubility Assessment cluster_1 Troubleshooting Path start Select Solvent add_solute Add this compound start->add_solute agitate Agitate at Room Temp (e.g., Vortex/Stir) add_solute->agitate observe Observe for Dissolution agitate->observe is_soluble Completely Dissolved? observe->is_soluble success Proceed with Experiment is_soluble->success Yes troubleshoot Initiate Troubleshooting (See Below) is_soluble->troubleshoot No

Caption: Initial workflow for assessing the solubility of this compound.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be compatible with this compound. Aromatic amines tend to be more soluble in aromatic or polar aprotic solvents.[1]

    • Solution: Attempt to dissolve the compound in a different solvent. A systematic approach is to test solubility in a range of solvents with varying polarities. See the Experimental Protocol for Determining Qualitative Solubility.

  • Insufficient Solvent Volume: The concentration of this compound may be too high for the volume of solvent used, exceeding its saturation point.

    • Solution: Gradually add more solvent to the mixture while agitating to see if dissolution occurs.

  • Low Dissolution Rate: The compound may be dissolving, but at a very slow rate.

    • Solution: Increase agitation time and/or gently warm the mixture. Note that heating can sometimes lead to degradation, so this should be done cautiously and the stability of the compound at higher temperatures should be considered.

  • Compound Purity: Impurities in the this compound sample could be affecting its solubility.

    • Solution: If possible, purify the compound using an appropriate technique such as recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

While specific quantitative public data is limited, based on its chemical structure (an aromatic amine with a thiophene ring), this compound is expected to have higher solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It is likely to have moderate to low solubility in polar protic solvents like ethanol and methanol, and poor solubility in non-polar solvents such as hexane and toluene. Its solubility in water is expected to be very low.[1][2][3]

Q2: How can I systematically determine the best solvent for my experiment?

A qualitative solubility test is a good starting point. This involves testing the solubility of a small, measured amount of your compound in a fixed volume of several different solvents. This will allow you to rank the solvents from best to worst for your application. Refer to the Experimental Protocol for Determining Qualitative Solubility for a detailed procedure.

Q3: My compound is still poorly soluble even after trying several solvents. What are my next steps?

If single-solvent systems are not effective, you can employ several techniques to enhance solubility:

  • Co-solvency: Using a mixture of a good solvent and a poor solvent can sometimes significantly increase solubility.

  • Complexation: Using agents like cyclodextrins can encapsulate the poorly soluble molecule, increasing its apparent solubility in a given solvent.

Q4: Are there any safety concerns I should be aware of when handling this compound and its solutions?

Yes. According to safety data sheets for 3-Bromothiophene (a related compound), it can be a flammable liquid and vapor, and may be toxic if swallowed, inhaled, or in contact with skin.[5] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the material safety data sheet (MSDS) for the specific compound you are using.

Experimental Protocols

Experimental Protocol for Determining Qualitative Solubility

This protocol allows for a systematic comparison of the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, THF, DMF, DMSO, Toluene, Hexane)

  • Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Pipettes

  • Analytical balance

Procedure:

  • Weigh out approximately 5 mg of this compound into each test tube.

  • Add 0.5 mL of a single solvent to each respective test tube.

  • Vortex each tube vigorously for 1 minute at room temperature.

  • Visually inspect each tube for the presence of undissolved solid.

  • Categorize the solubility based on visual inspection as "freely soluble," "sparingly soluble," or "insoluble."

  • Record your observations in a table for comparison.

Example Data Presentation:

SolventPolarity IndexVisual ObservationSolubility Category
Hexane0.1Solid remainsInsoluble
Toluene2.4Most solid remainsInsoluble
Dichloromethane3.1Some solid remainsSparingly Soluble
THF4.0Clear solutionFreely Soluble
Acetone5.1Clear solutionFreely Soluble
Ethanol5.2Some solid remainsSparingly Soluble
Methanol6.6Some solid remainsSparingly Soluble
DMF6.4Clear solutionFreely Soluble
DMSO7.2Clear solutionFreely Soluble
Experimental Protocol for Solubility Enhancement via Co-solvency

Workflow for Co-solvency Method Development

cluster_0 Co-solvency Protocol start Identify a 'Good' Solvent (e.g., DMF) select_cosolvent Select a Miscible 'Poor' Solvent (e.g., Ethanol) start->select_cosolvent prepare_ratios Prepare Various Ratios (e.g., 9:1, 7:3, 5:5, 3:7, 1:9) select_cosolvent->prepare_ratios add_solute Add a Fixed Amount of This compound prepare_ratios->add_solute agitate Agitate and Equilibrate add_solute->agitate observe Observe Solubility agitate->observe is_soluble Solubility Improved? observe->is_soluble optimal_ratio Identify Optimal Ratio is_soluble->optimal_ratio Yes try_other Try Different Co-solvent is_soluble->try_other No

References

Technical Support Center: Suzuki Reactions with 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Bromothiophen-2-amine in Suzuki-Miyaura cross-coupling reactions. The information is tailored for scientists and professionals in drug discovery and development to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki reaction with this compound?

A1: The primary challenges with this substrate stem from its electron-rich nature and the presence of a coordinating primary amine group. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-donating amine group can make the oxidative addition step of the catalytic cycle more difficult compared to electron-deficient aryl halides.

Q2: Which palladium catalysts are recommended for the Suzuki coupling of this compound?

A2: For electron-rich and potentially coordinating substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. These ligands can promote the oxidative addition step and stabilize the catalytic species.[1] Commonly successful catalyst systems include:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with ligands such as XPhos, SPhos, or RuPhos .[2]

  • Pre-formed catalysts like XPhos Pd G3 are also excellent choices as they are often more stable and efficient.[2]

  • While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic Suzuki catalyst, it may be less effective for this specific substrate without optimization.

Q3: How does the choice of base impact the reaction?

A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3][4] For substrates with sensitive functional groups, the choice of base is critical.

  • Potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃) are common choices.

  • Potassium phosphate (K₃PO₄) is often a good option for challenging couplings as it is a stronger base.[2]

  • In some cases, milder bases like potassium fluoride (KF) can be used, especially if base-labile functional groups are present.

Q4: What are the optimal solvent systems for this reaction?

A4: A mixture of an organic solvent and water is typically used for Suzuki reactions. The water is essential for the activity of the inorganic base.

  • Common solvent systems include 1,4-dioxane/water , toluene/water , or tetrahydrofuran (THF)/water .

  • It is crucial to thoroughly degas the solvents to remove dissolved oxygen, which can lead to catalyst decomposition and the formation of homocoupled byproducts.[2]

Q5: My reaction is showing low or no conversion. What should I troubleshoot first?

A5: For low or no conversion, systematically check the following:

  • Inert Atmosphere: Ensure your reaction setup is under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.

  • Reagent Quality: Use fresh, high-purity boronic acid, as they can degrade over time (protodeboronation).

  • Catalyst and Ligand Integrity: Ensure your palladium source and ligand have not degraded.

  • Solvent Degassing: Confirm that your solvents were properly degassed.

  • Base and Temperature: Consider screening different bases and increasing the reaction temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Catalyst deactivation by the amine group. 2. Inefficient oxidative addition. 3. Poor quality of boronic acid. 4. Presence of oxygen.1. Use a higher catalyst loading (2-5 mol %). 2. Switch to a catalyst system with a bulky, electron-rich ligand (e.g., XPhos, SPhos).[1][2] 3. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). 4. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[2]
Significant Side Product Formation (e.g., Dehalogenation, Homocoupling) 1. Catalyst decomposition. 2. Presence of water and oxygen. 3. Unstable boronic acid.1. Lower the reaction temperature and/or use a more stable pre-catalyst. 2. Thoroughly degas solvents and ensure an inert atmosphere. The homocoupling of boronic acids is often promoted by oxygen.[2] 3. Use fresh boronic acid or a boronate ester.
Protodeboronation of the Boronic Acid 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of excess water.1. Use a milder base (e.g., K₂CO₃ or KF) and a lower reaction temperature. 2. Reduce the amount of water in the solvent system. 3. Use a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.
Inconsistent Results 1. Inconsistent quality of reagents. 2. Variations in reaction setup and inertness. 3. Inconsistent grinding of solid base.1. Use reagents from a reliable source and of the same batch for a series of experiments. 2. Standardize the procedure for setting up the reaction, especially the degassing and inerting steps. 3. Finely grind the base before use to ensure consistent reactivity.[1]

Quantitative Data on Catalyst Performance

Direct comparative data for the Suzuki-Miyaura coupling of this compound is limited in the literature. The following table provides data for the coupling of a structurally similar substrate, 2,5-dibromo-3-methylthiophene, with various arylboronic acids, which can serve as a starting point for catalyst and condition screening.

Table 1: Suzuki-Miyaura Coupling of 2,5-dibromo-3-methylthiophene with Arylboronic Acids [5]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801275
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801278
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801280
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801270
53-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801265

Note: The yields reported are for the mono-arylated product at the 5-position of the thiophene ring.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reagents R¹-X (this compound) reagents->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Reaction check_inert Verify Inert Atmosphere and Degassed Solvents start->check_inert check_reagents Check Reagent Quality (Boronic Acid, Catalyst) check_inert->check_reagents screen_conditions Screen Reaction Conditions check_reagents->screen_conditions temp Increase Temperature screen_conditions->temp base Change Base (e.g., K₂CO₃ to K₃PO₄) screen_conditions->base catalyst Change Catalyst/Ligand (e.g., to XPhos-type) screen_conditions->catalyst success Successful Reaction temp->success base->success catalyst->success

Caption: A logical workflow for troubleshooting a low-yielding Suzuki reaction.

References

Preventing self-polymerization of 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromothiophen-2-amine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this reagent. Due to its chemical structure, this compound can be susceptible to self-polymerization, leading to discoloration, changes in physical state, and loss of reactivity. This guide provides troubleshooting advice and frequently asked questions to help you mitigate these issues.

Troubleshooting Guide: Unwanted Polymerization

Problem Potential Cause Recommended Solution
Compound darkens (e.g., turns brown or black) upon storage or during a reaction. Self-polymerization: This is often initiated by exposure to light, heat, air (oxygen), or trace acidic impurities. The colored products are polymeric materials.1. Storage: Ensure the compound is stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Protect from light by using an amber vial or by wrapping the container in aluminum foil.2. Inhibitors: Consider adding a radical inhibitor such as BHT (Butylated hydroxytoluene) at a low concentration (e.g., 50-100 ppm) for long-term storage.3. Purification: If the compound has started to discolor, it may be possible to purify it by flash chromatography, though this should be done quickly and with cooled solvents.
The solid compound becomes gummy, viscous, or solidifies into an intractable mass. Advanced Self-polymerization: This indicates a more extensive polymerization process has occurred, rendering the material largely unusable for most synthetic applications.1. Prevention: Strict adherence to storage and handling protocols is critical to prevent this advanced degradation.2. Disposal: Once the compound has solidified, it is generally not practical to regenerate the monomer. The material should be disposed of as chemical waste according to your institution's guidelines.
Inconsistent or poor yields in reactions involving this compound. Reagent Degradation: The use of partially polymerized starting material will result in a lower effective concentration of the desired monomer and the presence of polymeric impurities that can interfere with the reaction.1. Quality Check: Before use, visually inspect the reagent. If it is significantly discolored, do not use it. An NMR or LC-MS check can confirm purity.2. Fresh Reagent: Use a fresh bottle of the reagent or purify the material immediately before use if its quality is suspect.
Reaction mixture darkens significantly when this compound is added, especially under acidic or heated conditions. Reaction-Induced Polymerization: The reaction conditions themselves (e.g., presence of a Lewis or Brønsted acid, elevated temperatures) may be promoting the polymerization of the sensitive starting material.1. Temperature Control: Maintain the lowest possible temperature for your reaction.2. pH Control: If compatible with your reaction, consider adding a non-nucleophilic base or acid scavenger to neutralize any acidic species.[1][2][3]3. Order of Addition: Add the this compound slowly to the reaction mixture, and if possible, add it to a mixture that is not strongly acidic.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample turning dark over time?

A1: The darkening of this compound is a common indicator of self-polymerization. This compound contains an electron-rich thiophene ring activated by an amino group, making it susceptible to oxidative and acid-catalyzed processes that lead to the formation of colored polymeric byproducts. Exposure to air, light, heat, and acidic contaminants can accelerate this degradation.

Q2: What are the ideal storage conditions for this compound?

A2: To maximize shelf-life, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, a temperature of -20°C is recommended. The container should be protected from light.

Q3: Can I use an inhibitor to prevent the polymerization of this compound?

A3: Yes, adding a small amount of a polymerization inhibitor can be effective. Radical inhibitors are commonly used for unsaturated monomers.

Inhibitor Type Examples Typical Concentration Mechanism of Action
Radical Scavenger (Phenolic) Hydroquinone, Butylated hydroxytoluene (BHT)50 - 200 ppmTraps radical intermediates that can initiate a polymerization chain reaction.[4][5][6]
Stable Radical TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl)10 - 100 ppmA stable free radical that efficiently scavenges other radical species.[7]
Acid Scavenger (for reactions) Proton Sponge®, Non-nucleophilic basesStoichiometric to acidNeutralizes acidic impurities that can catalyze polymerization. Use in reactions, not typically for storage.

Q4: My this compound has partially solidified. Can I still use it?

A4: It is strongly advised not to use the material if it has changed its physical state. Partial solidification indicates significant polymerization. Using this material will lead to inaccurate stoichiometry and introduce impurities into your reaction, likely resulting in low yields and complex purification.

Q5: How should I handle this compound in the laboratory?

A5: Always handle this compound in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid heating the compound unnecessarily and protect it from direct light. When weighing and transferring, do so efficiently to minimize exposure to air.

Experimental Protocol: Safe Handling and Storage

This protocol outlines the recommended procedure for handling this compound to minimize self-polymerization.

1. Receiving and Initial Storage:

  • Upon receipt, inspect the container for any signs of damage.

  • Note the color of the material. It should be a light-colored solid.

  • For long-term storage, place the sealed container in a -20°C freezer that is designated for chemical storage.

2. Preparing for Use:

  • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture into the compound.

  • If the entire bottle will not be used, prepare to aliquot the material under an inert atmosphere.

3. Aliquoting under Inert Atmosphere:

  • In a glovebox or using a Schlenk line, carefully open the main container.

  • Weigh the desired amount of this compound into a clean, dry, amber glass vial.

  • If desired, a stock solution of a suitable inhibitor (e.g., BHT in a volatile solvent) can be added at this stage, and the solvent carefully removed under vacuum.

  • Backfill the vial with argon or nitrogen, seal it tightly with a cap containing a PTFE liner, and wrap the cap with paraffin film.

  • Label the aliquot vial clearly with the compound name, date, and your initials.

  • Store the aliquot at -20°C.

4. Use in Reactions:

  • When setting up a reaction, add the this compound from the pre-weighed aliquot.

  • If adding as a solid, do so under a stream of inert gas.

  • If adding as a solution, dissolve it in a dry, deoxygenated solvent immediately before use. Do not store solutions of this compound for extended periods.

Visualizing the Process: Polymerization and Prevention

The following diagram illustrates the logical workflow of potential self-polymerization and the key intervention points to ensure the stability of this compound.

G cluster_0 Potential Polymerization Pathway cluster_1 Prevention & Intervention Strategies Monomer This compound (Pure Monomer) Initiation Initiation Event Monomer->Initiation Exposure to: - Air (Oxygen) - Light - Heat - Acid Impurities Polymerization Polymerization Initiation->Polymerization Degradation Degraded Product (Colored Polymer) Polymerization->Degradation Storage Proper Storage: - Inert Atmosphere - -20°C - Protect from Light Storage->Monomer Maintains Purity Handling Correct Handling: - Use Fume Hood - Minimize Air Exposure Handling->Monomer Maintains Purity Inhibitors Use of Inhibitors: - Radical Scavengers (BHT) - Acid Scavengers (in reaction) Inhibitors->Initiation Blocks Initiation

Caption: Workflow of this compound degradation and prevention.

References

Technical Support Center: Optimization of Stille Coupling for 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Stille cross-coupling reaction of 3-bromothiophen-2-amine. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the successful synthesis of 2-amino-3-aryl(vinyl)thiophenes.

Frequently Asked Questions (FAQs) & Troubleshooting

The presence of the electron-donating amino group on the thiophene ring can present unique challenges in Stille coupling. Below are common issues and their respective solutions.

Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The electron-rich nature of this compound can complicate the catalytic cycle.

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands which are known to accelerate the oxidative addition and reductive elimination steps. For electron-rich substrates, catalyst systems like Pd₂(dba)₃ with P(t-Bu)₃ or other bulky, electron-rich phosphine ligands can be more effective.[1]

    • Solvent: Ensure the use of anhydrous and degassed solvents. Trace amounts of water and oxygen can deactivate the palladium catalyst.[2] Toluene, DMF, and dioxane are commonly used solvents for Stille reactions.[3][4]

    • Temperature: The reaction may require higher temperatures to proceed. Optimization of the reaction temperature, typically in the range of 80-120 °C, is recommended.[4]

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[5]

Q2: I am observing significant amounts of homocoupling of my organotin reagent. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Stille coupling, where the organotin reagent couples with itself.[6]

  • Troubleshooting Steps:

    • Purity of Reagents: Ensure the purity of the organotin reagent. Impurities can sometimes promote homocoupling.

    • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

    • Additives: The addition of certain additives, such as copper(I) iodide (CuI), can sometimes suppress homocoupling by facilitating the transmetalation step.[1]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organotin reagent. A large excess can lead to increased homocoupling.[5]

Q3: The purification of my product is difficult due to tin byproducts. What are the best methods for their removal?

A3: Organotin byproducts can be challenging to remove completely.

  • Work-up Procedures:

    • Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) is a common and effective method. KF reacts with the tin byproducts to form insoluble and easily filterable trialkyltin fluoride.

    • Column Chromatography: Flash chromatography on silica gel is a standard purification method. Sometimes, using a mobile phase containing a small amount of triethylamine can help in the removal of tin residues.

Q4: Can the free amine group in this compound interfere with the catalyst? Should I consider protecting the amine group?

A4: The free amine can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Considerations:

    • N-Protection: Protecting the amine group (e.g., as a Boc or PMP derivative) can prevent catalyst inhibition and may lead to higher yields and cleaner reactions.[7][8] However, this adds extra steps to the synthesis (protection and deprotection).

    • Ligand Choice: The use of bulky ligands can sometimes mitigate the inhibitory effect of the amine group by sterically hindering its coordination to the palladium center.

    • Direct Coupling: Many Stille couplings are tolerant of free amine groups, and direct coupling is often successful with careful optimization of the reaction conditions.[9] It is advisable to first attempt the reaction without protection.

Data Presentation: Optimization of Reaction Conditions

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Approx. Yield (%)[5]
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)-Toluene10012~85
2Tributyl(phenyl)tinPd(PPh₃)₄ (5)-Toluene10016~80
3Tributyl(2-thienyl)tinPdCl₂(PPh₃)₂ (2)-Dioxane10024~88

Experimental Protocols

The following is a general protocol for the Stille coupling of this compound based on established methodologies for similar substrates.[3][5]

Materials:

  • This compound

  • Organostannane reagent (e.g., Tributyl(aryl)stannane or Tributyl(vinyl)stannane, 1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-2.5 mol%)

  • Ligand (if using a ligand-dependent catalyst, e.g., P(t-Bu)₃, 2-10 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, or Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst, and the ligand (if applicable).

  • Degassing: Evacuate and backfill the reaction vessel with an inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent (1.1 - 1.2 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to precipitate tin byproducts. Filter the mixture and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Stille Coupling Catalytic Cycle

Stille_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (this compound) PdII R¹-Pd(II)(X)Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ PdII_R2 R¹-Pd(II)(R²)Ln Transmetalation->PdII_R2 + X-SnR₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity & Solvent Quality (Anhydrous & Degassed) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Degassing) Check_Reagents->Check_Conditions Reagents OK No_Improvement No Improvement Check_Reagents->No_Improvement Impure Optimize_Catalyst Optimize Catalyst System (Pd Source & Ligand) Check_Conditions->Optimize_Catalyst Conditions OK Check_Conditions->No_Improvement Suboptimal Consider_Protection Consider N-Protection of Amine Group Optimize_Catalyst->Consider_Protection Still Low Yield Improved Yield Improved Optimize_Catalyst->Improved Consider_Protection->Improved

References

Challenges in the scale-up of 3-Bromothiophen-2-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Bromothiophen-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Direct synthesis of this compound is not widely documented. The most plausible laboratory-scale and scalable approach is a multi-step synthesis, most notably the Curtius rearrangement of 3-bromothiophene-2-carboxylic acid.[1][2][3][4] This involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the desired amine. An alternative, though potentially less regioselective, route is the Buchwald-Hartwig amination of a 2,3-dihalothiophene with an ammonia source.[5][6][7]

Q2: Why is this compound difficult to handle and store?

A2: Aminothiophenes, in general, are known to be unstable. They are susceptible to oxidation and polymerization, which can be accelerated by exposure to air, light, and elevated temperatures. This instability can lead to discoloration (darkening) and the formation of insoluble polymeric impurities, impacting product purity and yield.

Q3: Are there any major safety concerns when scaling up the production of this compound?

A3: Yes, particularly if using the Curtius rearrangement. The intermediate acyl azides are potentially explosive and must be handled with extreme caution.[1] It is highly recommended to generate and consume the acyl azide in situ (in a one-pot procedure) to avoid its isolation.[1] The thermal decomposition of the acyl azide is also an exothermic process that requires careful temperature control during scale-up.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials (e.g., 3-bromothiophene-2-carboxylic acid).

  • Byproducts from the Curtius rearrangement, such as ureas (if water is not the only nucleophile present) or carbamates (if an alcohol is used as a solvent or trapping agent).[2]

  • Polymeric materials due to product degradation.

  • Isomeric impurities if a non-selective amination method is used.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the acyl azide intermediate. 2. The rearrangement temperature is too low. 3. Inefficient hydrolysis of the isocyanate intermediate. 4. Degradation of the final product during workup or purification.1. Ensure the use of an efficient azide source (e.g., diphenylphosphoryl azide - DPPA). 2. Gradually increase the reaction temperature for the rearrangement step, monitoring by TLC or LC-MS. 3. Ensure complete hydrolysis by adjusting the pH and reaction time of the final step. 4. Perform workup and purification at low temperatures and under an inert atmosphere (e.g., nitrogen or argon).
Product Discoloration (Darkening) 1. Oxidation of the amine functionality. 2. Presence of residual acid or base from the workup.1. Handle the product under an inert atmosphere. 2. Use degassed solvents for purification. 3. Ensure the final product is neutralized and thoroughly dried. 4. Store the final product under inert gas at low temperatures and protected from light.
Formation of Insoluble Material 1. Polymerization of the aminothiophene product. 2. Localized overheating during the reaction or solvent removal.1. Maintain strict temperature control throughout the process. 2. Avoid concentrating the product to complete dryness at elevated temperatures. 3. Consider purification methods that do not require high heat, such as column chromatography with careful solvent selection.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Poor quality of reagents. 3. Inefficient mixing on a larger scale.1. Monitor the reaction progress closely (TLC/LC-MS) and adjust the reaction time and temperature as needed. 2. Use freshly purchased and high-purity starting materials and reagents. 3. Ensure adequate agitation, especially during scale-up, to maintain a homogeneous reaction mixture.

Data Presentation

Table 1: Typical Reaction Parameters for Curtius Rearrangement

Parameter Value / Range Notes
Starting Material 3-Bromothiophene-2-carboxylic acidPurity >97% recommended.
Azide Source Diphenylphosphoryl azide (DPPA)Allows for a one-pot procedure, avoiding the isolation of explosive acyl azides.[1]
Base Triethylamine (Et3N)Typically used in slight excess.
Rearrangement Temp. 80-110 °CReaction progress should be monitored to determine the optimal temperature.
Isocyanate Trapping Acidic or basic hydrolysisTo yield the primary amine.
Typical Yields 50-70% (unoptimized)Highly dependent on reaction conditions and product stability.

Experimental Protocols

Synthesis of this compound via Curtius Rearrangement

This protocol is a representative method and should be optimized for specific laboratory conditions and scale.

Materials:

  • 3-Bromothiophene-2-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, dissolve 3-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq). Then, slowly add diphenylphosphoryl azide (1.1 eq) at room temperature.

  • Acyl Azide Formation and Rearrangement: Heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by the evolution of nitrogen gas and by TLC/LC-MS. Maintain this temperature until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture to room temperature. Carefully add an aqueous solution of hydrochloric acid and stir vigorously to hydrolyze the intermediate isocyanate.

  • Work-up: Separate the aqueous layer and wash the organic layer with water. Extract the aqueous layer with dichloromethane. Combine all organic layers.

  • Neutralization and Isolation: Neutralize the combined organic layers by washing with a saturated sodium bicarbonate solution. Dry the organic layer over magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Visualizations

G Workflow for this compound Synthesis cluster_0 Synthesis cluster_1 Purification Start 3-Bromothiophene-2-carboxylic Acid Step1 React with DPPA and Et3N in Toluene Start->Step1 Step2 Heat to 80-100°C for Curtius Rearrangement Step1->Step2 Intermediate Isocyanate Intermediate Step2->Intermediate Step3 Acidic Hydrolysis Intermediate->Step3 Product Crude this compound Step3->Product Workup Aqueous Workup and Extraction Product->Workup Drying Dry with MgSO4 Workup->Drying Concentration Concentrate in vacuo (low temp) Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final Pure this compound Chromatography->Final

Caption: Synthesis and purification workflow for this compound.

G Troubleshooting: Low Product Yield Start Low Yield Observed Q1 Is starting material consumed? (Check by TLC/LC-MS) Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Is the product degrading? (Discoloration, insolubles) A1_yes->Q2 S1 Increase reaction time or temperature. Check reagent quality. A1_no->S1 End Yield Improved S1->End A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No S2 Use inert atmosphere, lower workup/purification temperature. A2_yes->S2 Q3 Was hydrolysis complete? A2_no->Q3 S2->End A3_no No Q3->A3_no No S3 Adjust pH and hydrolysis time. A3_no->S3 S3->End

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Bromothiophen-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The impurities in crude this compound largely depend on the synthetic route employed. A common method for its preparation is the direct bromination of 2-aminothiophene using a brominating agent like N-bromosuccinimide (NBS). Potential impurities from this synthesis can include:

  • Starting Material: Unreacted 2-aminothiophene.

  • Over-brominated Species: Dibrominated products such as 3,5-dibromo-2-aminothiophene.

  • Isomeric Impurities: Small amounts of 5-bromo-2-aminothiophene may form depending on the reaction conditions.

  • Reagent Residues: Succinimide, if NBS is used as the brominating agent.

  • Degradation Products: Aminothiophenes can be sensitive to oxidation and polymerization, especially under harsh reaction or work-up conditions.

Q2: My crude this compound is a dark, oily residue. How can I handle this for purification?

Dark coloration often indicates the presence of oxidized or polymeric impurities. It is advisable to first attempt purification via column chromatography, as this technique is effective at separating the desired product from both polar and non-polar impurities. If the material is highly viscous, dissolving it in a minimal amount of a suitable solvent before loading it onto the column is recommended.

Q3: I am observing significant streaking on my TLC plate when analyzing my crude sample. What could be the cause and how can I fix it?

Streaking on a TLC plate for an amino-containing compound like this compound is often due to its basic nature, causing strong interaction with the acidic silica gel.[1] To resolve this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a base, such as triethylamine (typically 0.5-2%), into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.[2]

  • Use a different stationary phase: Consider using neutral or basic alumina as the stationary phase for your TLC and subsequent column chromatography.[1][3]

  • Check the sample concentration: Overloading the TLC plate can also lead to streaking. Ensure you are applying an appropriate amount of the sample.

Q4: Is this compound stable during purification?

Brominated aminothiophenes can be susceptible to degradation. Key stability considerations include:

  • Acid Sensitivity: The amino group can be protonated in acidic conditions, which may affect its chromatographic behavior. Prolonged exposure to strong acids should be avoided.

  • Base Sensitivity: While generally more stable under basic conditions, strong bases could potentially lead to side reactions.

  • Oxidation: Aminothiophenes can be prone to oxidation, especially when exposed to air and light for extended periods. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light where possible.

  • Thermal Stability: Avoid excessive heat during purification, as this can lead to decomposition. When removing solvent, use a rotary evaporator at a moderate temperature.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the baseline during column chromatography.

This indicates that the mobile phase is not polar enough to elute your compound from the stationary phase.

  • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. It is recommended to first determine an optimal eluent system using TLC, aiming for an Rf value of 0.2-0.4 for the desired compound.

Issue 2: Poor separation between this compound and an impurity.

This can occur if the polarity of the compound and the impurity are very similar.

  • Solution 1: Use a shallower gradient. If you are using gradient elution, a slower, more gradual increase in polarity can improve resolution.

  • Solution 2: Try a different solvent system. A different combination of solvents may offer better selectivity for your separation. For example, you could try a dichloromethane/methanol system.

  • Solution 3: Use a different stationary phase. If silica gel does not provide adequate separation, consider using neutral alumina.[3]

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

  • Solution 1: Add more of the "good" solvent. If using a solvent pair, add a small amount of the solvent in which your compound is more soluble to redissolve the oil, then allow it to cool more slowly.

  • Solution 2: Choose a lower-boiling solvent. A solvent with a boiling point below the melting point of your compound is ideal.[4]

  • Solution 3: Induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound can help initiate crystallization.[4]

Issue 2: No crystals form upon cooling.

This usually indicates that the solution is not saturated, meaning too much solvent was used.

  • Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.

Issue 3: The purity of the recrystallized material is still low.

This can happen if the impurities have very similar solubility properties to the desired compound.

  • Solution: A second recrystallization may be necessary. Alternatively, a combination of purification techniques, such as column chromatography followed by recrystallization, may be required to achieve high purity.

Data Presentation

The following table summarizes typical data for the purification of crude this compound. Please note that actual results may vary depending on the specific impurities and experimental conditions.

Purification MethodInitial Purity (by ¹H NMR)Final Purity (by ¹H NMR)Typical YieldNotes
Column Chromatography ~85%>98%70-85%Silica gel with a hexane/ethyl acetate gradient is a common choice. Adding a small amount of triethylamine to the eluent can improve peak shape.
Recrystallization ~90% (after initial work-up)>99%60-80%A solvent pair such as ethanol/water or hexane/ethyl acetate can be effective. The choice of solvent is critical and should be determined experimentally.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives an Rf value of approximately 0.2-0.4 for the product spot. Add ~1% triethylamine to the eluent to prevent streaking.

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder with the sample adsorbed onto it.

    • Carefully add this dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column with the least polar solvent mixture determined by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

    • Collect the eluent in a series of labeled fractions.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound (should be at least ~90% pure for effective recrystallization)

  • Recrystallization solvent (e.g., ethanol, water, hexane, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude material into several test tubes.

    • Add a small amount of a different potential solvent to each tube.

    • The ideal solvent will dissolve the compound when hot but not at room temperature.[6] Test single solvents first, and if none are suitable, try solvent pairs (e.g., dissolve in a good solvent like hot ethanol, then add a poor solvent like water dropwise until cloudy).[5]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Crystallization:

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Visualizations

Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC TLC Analysis (Determine Eluent) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Dry Loading) Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound by column chromatography.

Logical_Relationship_Recrystallization Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Crystal Formation Cool->Crystals Impurities Impurities Remain in Solution Cool->Impurities Filter Vacuum Filtration Crystals->Filter Impurities->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Logical steps for the purification of this compound via recrystallization.

References

Troubleshooting low conversion rates in 3-Bromothiophen-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low conversion rates in reactions involving 3-Bromothiophen-2-amine. The focus is on common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

General Troubleshooting & FAQs

This section addresses common issues applicable to various cross-coupling reactions with this compound.

Q1: My reaction shows very low or no conversion of the starting material. What are the most common initial checks?

Low or no conversion is a frequent issue that can often be traced back to a few key areas: the catalyst's activity, the reaction atmosphere, or the quality of the reagents.

  • Inactive Catalyst: The palladium catalyst, especially the Pd(0) species, is sensitive to air and moisture. Improper storage or handling can lead to deactivation. Always use a fresh batch of catalyst or a reliable pre-catalyst.

  • Oxygen Contamination: The presence of oxygen can oxidize and deactivate the Pd(0) catalyst. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

  • Reagent Quality: Ensure all reagents, including the solvent, base, and any coupling partners (e.g., boronic acids), are pure and anhydrous (unless the reaction specifically requires water). Solvents should be of high purity and properly dried.

A logical workflow for troubleshooting these initial problems is essential.

G start Low / No Conversion cat_check Check Catalyst Activity start->cat_check inert_check Verify Inert Atmosphere start->inert_check reagent_check Assess Reagent Quality start->reagent_check cat_sol Use fresh pre-catalyst. Store under inert gas. cat_check->cat_sol Solution inert_sol Thoroughly degas solvent. (e.g., freeze-pump-thaw or sparge with Ar/N2). Maintain positive inert gas pressure. inert_check->inert_sol Solution reagent_sol Use pure, anhydrous solvents. Use fresh, high-purity coupling partners. Ensure base is finely ground and dry. reagent_check->reagent_sol Solution

Caption: Initial troubleshooting workflow for low conversion.

Suzuki-Miyaura Coupling Specifics

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, issues can arise with heteroaromatic substrates like this compound.

Q2: I'm observing significant hydrodehalogenation (loss of bromine) and boronic acid homocoupling in my Suzuki reaction. How can I minimize these side products?

These are common side reactions in Suzuki couplings. Hydrodehalogenation results in the formation of 2-aminothiophene, while homocoupling produces a biphenyl-like byproduct from the boronic acid.

  • Hydrodehalogenation: This side reaction can occur when a palladium hydride species is generated. This can be minimized by ensuring the reaction is free of excess water and other protic sources.[1]

  • Boronic Acid Degradation (Protodeboronation): Boronic acids can be unstable and degrade over the course of the reaction, especially at high temperatures.[2] Using fresh, high-purity boronic acid is critical. For particularly unstable partners, consider using more robust boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3]

  • Base Selection: The choice of base is critical. While strong bases are often needed, they can also promote side reactions. If you observe significant degradation, consider switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2][3]

Suzuki_Side_Reactions cluster_reactants Reactants cluster_products Products A This compound Catalyst Pd Catalyst + Base A->Catalyst B Ar-B(OH)2 B->Catalyst P Desired Product (Cross-Coupling) S1 Side Product (Hydrodehalogenation) S2 Side Product (Homocoupling) Catalyst->P Catalyst->S1 Excess H2O High Temp Catalyst->S2 Unstable Boronic Acid O2 Presence

Caption: Desired vs. side reactions in Suzuki-Miyaura coupling.

Q3: My conversion rate is still low despite addressing the initial checks. How should I optimize the Suzuki reaction conditions?

Optimization involves systematically adjusting parameters like the catalyst system, base, and temperature. The combination of a palladium source and a ligand is crucial for success.

ParameterStarting RecommendationOptimization StrategyRationale
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%)Screen pre-catalysts like SPhos Pd G3 or XPhos Pd G3.Different catalysts offer varying stability and activity. Bulky, electron-rich phosphine ligands often accelerate key steps in the catalytic cycle for challenging substrates.[4][5]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Try Cs₂CO₃ for increased reactivity. Ensure the base is finely ground.The strength and solubility of the base significantly impact the transmetalation step. Cesium carbonate is often more effective for difficult couplings.[6]
Solvent Dioxane/water or Toluene/water (e.g., 4:1 ratio)Screen other solvents like DMF or THF. The amount of water can be critical.Solvent affects reagent solubility and catalyst performance. Water is often necessary to facilitate the reaction but too much can lead to side reactions.[2][3]
Temperature 80-100 °CIf decomposition is suspected, lower the temperature and increase reaction time.High temperatures can cause catalyst decomposition and reagent degradation, while insufficient heat leads to slow or incomplete reactions.[3]

Buchwald-Hartwig Amination Specifics

This reaction forms a C-N bond and is an excellent method for synthesizing substituted aromatic amines.

Q4: I am attempting a Buchwald-Hartwig amination, but the reaction is stalling. What factors are most critical for this reaction?

Success in Buchwald-Hartwig amination hinges on the interplay between the base, ligand, and substrate.

  • Base Choice: This is arguably the most critical parameter. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate has base-sensitive functional groups (like esters), weaker bases such as K₂CO₃ or K₃PO₄ can be tried, though they may require higher temperatures or longer reaction times.[7]

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For an electron-rich heterocycle like this compound, sterically hindered and electron-rich biaryl phosphine ligands (e.g., tBuXPhos, BrettPhos) are often highly effective.[1][7]

  • Amine Reactivity: The nucleophilicity of the amine coupling partner is important. Sterically hindered or electron-poor amines can be challenging substrates and may require more forcing conditions or specialized catalyst systems.[1]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)(Br)L2 Pd0->OA_Complex Amine_Complex [Ar-Pd(II)(NR'R'')L2]+ OA_Complex->Amine_Complex OA_label OA_Complex->OA_label Product_Complex Ar-NR'R'' Amine_Complex->Product_Complex Amine_label Amine_Complex->Amine_label Product_Complex->Pd0 Catalyst Regeneration RE_label Product_Complex->RE_label OA_label->Pd0 + Ar-Br Amine_label->OA_Complex + HNR'R'' - Br- RE_label->Amine_Complex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., SPhos Pd G3, 1-5 mol%) and the ligand if not using a pre-catalyst.

  • Add degassed solvent (e.g., Toluene/Water 4:1, ~0.1 M concentration relative to the limiting reagent).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction vessel, add the palladium pre-catalyst (e.g., tBuXPhos Pd G3, 1-5 mol%) and the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • In a separate flask, dissolve this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.) in anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the solution of reactants to the vessel containing the catalyst and base.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and dilute with an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Analysis of 3-Bromothiophen-2-amine and 2-Bromothiophen-3-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, substituted thiophenes serve as pivotal building blocks, particularly in the synthesis of pharmaceuticals and electronic materials. Among these, aminobromothiophenes are of significant interest due to the versatile reactivity of the amine and bromine substituents. This guide provides an objective comparison of the chemical reactivity of two constitutional isomers: 3-bromothiophen-2-amine and 2-bromothiophen-3-amine, supported by available experimental data and established chemical principles. This analysis is intended for researchers, scientists, and professionals in drug development to aid in strategic synthetic planning.

The differential placement of the amino and bromo groups on the thiophene ring profoundly influences the electron density distribution and steric environment, thereby dictating their reactivity in various chemical transformations.

Electrophilic Aromatic Substitution

The reactivity of the thiophene ring towards electrophiles is significantly influenced by the electronic effects of the substituents. The amino group (-NH₂) is a potent activating group and directs electrophilic attack to the ortho and para positions. Conversely, the bromine atom (-Br) is a deactivating group but also an ortho, para-director.

  • This compound : The strongly activating amino group at the C2 position directs electrophilic substitution primarily to the C5 position, which is para to the amine. The C3 position is blocked by the bromine atom. This leads to a high degree of regioselectivity.

  • 2-Bromothiophen-3-amine : The amino group at the C3 position directs electrophilic attack to the C2, C4, and C5 positions. With the C2 position occupied by bromine, electrophilic substitution is anticipated to occur at the C4 and C5 positions, potentially leading to a mixture of products.

While direct comparative quantitative data is scarce, the inherent electronic directing effects provide a strong basis for predicting regiochemical outcomes.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in both isomers is amenable to participation in various metal-catalyzed cross-coupling reactions, which are fundamental in modern synthetic chemistry.

A comparative study on the Suzuki-Miyaura coupling of bromothiophenes provides insights into the relative reactivity. While not a direct comparison of the title compounds, the study on closely related derivatives suggests that the reactivity of the C-Br bond is position-dependent. Generally, a C-Br bond at the C2 position of the thiophene ring is more reactive than a C-Br bond at the C3 position in palladium-catalyzed cross-coupling reactions. This is attributed to the greater ease of oxidative addition of the palladium catalyst to the C2-Br bond.

For instance, in a Suzuki-Miyaura coupling reaction, 2-bromothiophen-3-amine would be expected to exhibit a higher reaction rate and potentially higher yield compared to this compound under identical conditions.

Table 1: Predicted Relative Reactivity in Common Reactions

Reaction TypeThis compound2-Bromothiophen-3-amineRationale
Electrophilic Aromatic SubstitutionHigh regioselectivity (substitution at C5)Potential for mixture of products (C4 and C5)The directing effect of the amino group at C2 is unambiguous.
Suzuki-Miyaura CouplingLower predicted reactivityHigher predicted reactivityThe C2-Br bond is generally more susceptible to oxidative addition.
Buchwald-Hartwig AminationLower predicted reactivityHigher predicted reactivitySimilar to Suzuki-Miyaura coupling, reactivity is dependent on the C-Br bond position.

Experimental Protocols

Below are generalized experimental protocols for key reactions involving these types of compounds. Specific conditions may need to be optimized for the particular substrate.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the bromothiophene derivative (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

  • The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Electrophilic Bromination (as an example of Electrophilic Aromatic Substitution):

  • Dissolve the aminobromothiophene (1.0 eq.) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a reaction vessel protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq.), in the same solvent.

  • Allow the reaction mixture to stir at low temperature and then gradually warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate).

  • Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the decision-making process for selecting between the two isomers for a given synthetic target.

start Synthetic Target Requirement regioselectivity High Regioselectivity in EAS? start->regioselectivity cross_coupling Facile C-C or C-N Bond Formation? start->cross_coupling isomer1 This compound regioselectivity->isomer1 Yes isomer2 2-Bromothiophen-3-amine regioselectivity->isomer2 No (Mixture) cross_coupling->isomer1 No (Lower Reactivity) cross_coupling->isomer2 Yes (Higher Reactivity)

Caption: Isomer selection workflow based on desired reaction.

Conclusion

The choice between this compound and 2-bromothiophen-3-amine should be guided by the specific transformation desired. For electrophilic aromatic substitutions where a single, predictable regioisomer is crucial, This compound offers superior selectivity. In contrast, for metal-catalyzed cross-coupling reactions where a more reactive C-Br bond is advantageous for achieving higher yields and faster reaction times, 2-bromothiophen-3-amine is generally the preferred substrate. These fundamental reactivity principles, grounded in the electronic nature of the substituted thiophene ring, provide a predictive framework for synthetic chemists to navigate the utility of these valuable building blocks.

A Comparative Analysis of Catalysts for Cross-Coupling Reactions of 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 2-aminothiophene moiety is a privileged structure found in a wide array of biologically active compounds. The ability to perform cross-coupling reactions on substituted 2-aminothiophenes, such as 3-Bromothiophen-2-amine, opens up a vast chemical space for the synthesis of novel molecular entities. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound and its derivatives, supported by experimental data from related systems to offer insights into catalyst selection and reaction optimization.

Catalyst Performance in Cross-Coupling Reactions

The choice of catalyst is paramount in achieving efficient cross-coupling of this compound. The electron-donating nature of the amino group at the 2-position can influence the electronic properties of the thiophene ring and potentially coordinate with the metal center, affecting the catalytic cycle. Generally, palladium-based catalysts are the most widely employed, although nickel and copper systems present viable and sometimes advantageous alternatives.

Palladium-Catalyzed Reactions

Palladium complexes are the workhorses of cross-coupling chemistry, demonstrating broad functional group tolerance and high catalytic activity. For substrates like this compound, the selection of the appropriate phosphine ligand is crucial to modulate the reactivity and stability of the palladium center.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. For the coupling of a derivative of this compound with arylboronic acids, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been shown to be effective.

Buchwald-Hartwig Amination: This is a key transformation for the formation of carbon-nitrogen bonds. Palladium catalysts with bulky, electron-rich phosphine ligands such as Xantphos are often required for the coupling of deactivated aminothiophenes.

Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds. A combination of a palladium salt, a phosphine ligand, and a copper(I) co-catalyst is typically employed. For the analogous 2-amino-3-bromopyridines, a Pd(CF₃COO)₂/PPh₃/CuI system has proven successful.

Nickel-Catalyzed Reactions

Nickel catalysts offer a more cost-effective alternative to palladium and can exhibit unique reactivity, particularly for challenging substrates. Nickel complexes with phosphine ligands have been successfully used for the Suzuki-Miyaura coupling of aryl carbamates and sulfamates, suggesting their potential for deactivated systems like this compound.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming carbon-heteroatom bonds. Modern advancements have led to milder reaction conditions, often employing ligands such as N,N-dimethylglycine or 1,10-phenanthroline. These systems are particularly relevant for C-N and C-O bond formations.

Comparative Data of Catalytic Systems

The following tables summarize the performance of various catalysts in cross-coupling reactions of this compound derivatives and analogous compounds. Due to the limited availability of direct comparative studies on this compound, data from structurally similar substrates are included to provide a broader context.

Table 1: Suzuki-Miyaura Coupling of 3-Bromothiophene Derivatives

EntryCatalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acid (1 eq)K₃PO₄Toluene/H₂O901233-40[1]
2Pd(PPh₃)₄ (5 mol%)(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acid (2 eq)K₃PO₄Toluene/H₂O901231-46[1]
3Pd(OAc)₂ / PPh₃2,5-dibromo-3-methylthiopheneArylboronic acid (1.1 eq)K₃PO₄1,4-Dioxane/H₂O901227-63[2]

Table 2: Buchwald-Hartwig Amination of Aminothiophene Derivatives

EntryCatalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ / XantphosMethyl 3-aminobenzo[b]thiophene-2-carboxylatesBromobenzenesCs₂CO₃Dioxane120N/AModerate to High[3]
2Pd₂(dba)₃ / XPhosBromobenzeneDiphenylaminet-BuONaToluene10024>95[4]

Table 3: Sonogashira Coupling of 2-Amino-3-halopyridine Derivatives

EntryCatalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%)2-Amino-3-bromopyridinesTerminal AlkynesEt₃NDMF100372-96[5][6]

Table 4: Ullmann Coupling of Aryl Halides with Amines and Phenols

EntryCatalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
1CuI / N,N-dimethylglycineAryl Iodides/BromidesPhenolsCs₂CO₃Dioxane9024Good to Excellent[7]
2CuI / 1,10-phenanthrolineAryl HalidesAnilinesK₂CO₃NMP12024Good to Excellent

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures for analogous substrates and can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the this compound derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine coupling partner (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Add the this compound and the amine coupling partner.

  • Add anhydrous dioxane.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling

Materials:

  • This compound (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Pd(CF₃COO)₂ (0.0125 mmol, 2.5 mol%)

  • PPh₃ (0.025 mmol, 5 mol%)

  • CuI (0.025 mmol, 5 mol%)

  • Et₃N (1 mL)

  • DMF (2 mL)

Procedure:

  • Under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a round-bottomed flask.

  • Add DMF and stir for 30 minutes.

  • Add the this compound and the terminal alkyne, followed by Et₃N.

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.[5][6]

Visualizations

The following diagrams illustrate the generalized workflows and relationships for the cross-coupling reactions discussed.

Experimental_Workflow Generalized Experimental Workflow for Cross-Coupling reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Catalyst System: Metal Precursor + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere (e.g., 80-120 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Catalyst_Comparison Catalyst Selection for this compound Cross-Coupling substrate This compound pd_cat Palladium Catalysts substrate->pd_cat ni_cat Nickel Catalysts substrate->ni_cat cu_cat Copper Catalysts substrate->cu_cat suzuki Suzuki-Miyaura (C-C) (e.g., Pd(PPh₃)₄) pd_cat->suzuki buchwald Buchwald-Hartwig (C-N) (e.g., Pd(OAc)₂/Xantphos) pd_cat->buchwald sonogashira Sonogashira (C-C≡) (e.g., Pd/Cu) pd_cat->sonogashira ni_suzuki Suzuki-Miyaura (C-C) (e.g., NiCl₂(PCy₃)₂) ni_cat->ni_suzuki ullmann Ullmann (C-N, C-O) (e.g., CuI/Ligand) cu_cat->ullmann

Caption: Relationship between substrate and common catalyst types.

References

A Head-to-Head Comparison: Suzuki and Stille Reactions for the Functionalization of 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative performance, experimental considerations, and strategic applications of Suzuki-Miyaura and Stille cross-coupling reactions for the modification of the versatile 3-Bromothiophen-2-amine scaffold.

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 2-aminothiophene moiety stands out as a privileged scaffold, forming the core of numerous biologically active molecules, including potent kinase inhibitors.[1][2] The strategic modification of this core, often starting from precursors like this compound, is crucial for developing novel therapeutics. Two of the most powerful tools for forging new carbon-carbon bonds at this position are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. This guide provides an in-depth, objective comparison of these two indispensable synthetic methodologies, supported by experimental data and detailed protocols, to inform the selection of the most appropriate reaction for a given research objective.

Performance Comparison: A Quantitative Overview

The choice between the Suzuki and Stille reactions often hinges on a trade-off between reaction efficiency and practical considerations such as reagent toxicity and ease of purification. For the functionalization of brominated thiophenes, the Stille coupling frequently demonstrates superior yields, particularly with more challenging substrates. Conversely, the Suzuki coupling is often favored due to the low toxicity of its boron-based reagents and the straightforward removal of byproducts, a significant advantage in pharmaceutical development.

While specific comparative data for this compound is limited in publicly accessible literature, trends can be extrapolated from studies on similar substrates, such as 3-bromothiophene.

ParameterSuzuki CouplingStille Coupling
Typical Yield 57% (for 3-bromothiophene)90% (for 3-bromothiophene)
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/XPhosPd(PPh₃)₄, Pd₂(dba)₃
Ligand Phosphine-based (e.g., XPhos, SPhos)Often ligandless or with phosphine ligands
Coupling Partner Boronic acids or estersOrganostannanes (e.g., tributyltin derivatives)
Base Required Yes (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Typically not required
Toxicity of Reagents LowHigh (Organotin compounds are highly toxic)
Byproduct Removal Generally straightforward (water-soluble boron byproducts)Can be challenging (removal of tin byproducts)
Functional Group Tolerance Good, but can be sensitive to strong basesExcellent, tolerates a wide range of functional groups

Catalytic Cycles and Reaction Mechanisms

The fundamental mechanisms of the Suzuki and Stille couplings share a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic coupling partner introduces key differences, primarily in the transmetalation step.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_halide R¹-Pd(II)Ln-X Pd0->PdII_halide R¹-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_R2 R¹-Pd(II)Ln-R² PdII_halide->PdII_R2 R²-B(OR)₂ (activated by base) Transmetalation->PdII_R2 PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product Reactant1 R¹-X Reactant1->OxAdd Reactant2 R²-B(OR)₂ + Base Reactant2->Transmetalation

Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_halide R¹-Pd(II)Ln-X Pd0->PdII_halide R¹-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_R2 R¹-Pd(II)Ln-R² PdII_halide->PdII_R2 R²-Sn(R)₃ Transmetalation->PdII_R2 PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product Reactant1 R¹-X Reactant1->OxAdd Reactant2 R²-Sn(R)₃ Reactant2->Transmetalation

Catalytic cycle of the Stille coupling.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki and Stille couplings of a bromothiophene derivative. These should be considered as starting points and may require optimization for the specific case of this compound and the desired coupling partner.

Suzuki-Miyaura Coupling Protocol (General)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O 4:1)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol (General)

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., Aryl-SnBu₃, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Optional: Additive (e.g., CuI, LiCl)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • If using, add any additives at this stage.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF) or filter through a pad of silica gel treated with triethylamine.[3]

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in Drug Discovery: A Kinase Inhibitor Workflow

Functionalized 2-aminothiophenes are precursors to a variety of heterocyclic scaffolds with significant therapeutic potential, including thieno[2,3-b]pyridines, which have been identified as potent kinase inhibitors.[3] The following workflow illustrates the journey from a functionalized 2-aminothiophene to a potential kinase inhibitor drug candidate.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Functionalization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Start This compound Coupling Suzuki or Stille Coupling Start->Coupling Functionalized Functionalized 2-Aminothiophene Coupling->Functionalized Cyclization Cyclization Reaction Functionalized->Cyclization Thienopyridine Thieno[2,3-b]pyridine Library Cyclization->Thienopyridine HTS High-Throughput Screening (Kinase Panel) Thienopyridine->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro ADME/Tox Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & PK/PD In_Vitro->In_Vivo Candidate Candidate Selection In_Vivo->Candidate Final IND-Enabling Studies Candidate->Final

Drug discovery workflow for kinase inhibitors.

Conclusion and Recommendations

Both the Suzuki and Stille reactions are powerful and versatile methods for the functionalization of this compound. The choice between them should be guided by the specific goals of the synthesis.

The Suzuki-Miyaura coupling is generally the preferred method in a drug discovery setting due to the low toxicity of the boronic acid reagents and the ease of byproduct removal. These factors are critical for scalability and ensuring the purity of compounds intended for biological testing.

The Stille coupling, however, remains a valuable alternative, particularly in cases where the Suzuki reaction provides low yields or is incompatible with sensitive functional groups on the coupling partners. Its tolerance for a wide range of functionalities and often higher yields can make it the more robust option for complex or challenging syntheses. The primary drawback is the high toxicity of organotin compounds, which necessitates careful handling and rigorous purification procedures to remove tin residues.

Ultimately, the optimal choice will depend on a careful evaluation of the substrate scope, desired yield, functional group compatibility, and the practical constraints of the laboratory and the intended application of the final product.

References

Navigating the Synthesis of 3-Bromothiophen-2-amine: A Comparative Guide to Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-Bromothiophen-2-amine, a valuable building block in medicinal chemistry and materials science, presents a unique challenge due to the difficulty in achieving the desired regioselectivity. Direct synthesis is often hampered by the preferential substitution patterns of the thiophene ring. This guide provides a comparative analysis of two primary synthetic strategies, evaluating alternative reagents and methodologies to inform researchers in selecting the most efficient and practical approach.

Executive Summary

Two principal pathways for the synthesis of this compound have been evaluated:

  • Strategy A: Bromination of a 2-Aminothiophene Precursor. This approach involves the initial synthesis of a 2-aminothiophene derivative, followed by selective bromination at the 3-position. The key challenge lies in controlling the regioselectivity of the bromination.

  • Strategy B: Amination of a 3-Bromothiophene Precursor. This strategy commences with the synthesis of 3-bromothiophene, followed by the introduction of an amino group at the 2-position. This can be achieved through a nitration-reduction sequence or by direct amination methods.

This guide will delve into the specific reagents, reaction conditions, and performance metrics associated with each strategy, providing a clear comparison to aid in synthetic planning.

Strategy A: Bromination of a 2-Aminothiophene Precursor

This strategy hinges on the ability to selectively introduce a bromine atom at the 3-position of a pre-existing 2-aminothiophene ring. The strong activating and ortho,para-directing nature of the amino group makes regioselective bromination challenging, often leading to a mixture of products. A common tactic to overcome this is to use a protecting group on the amine, such as an acetyl group, to modulate its directing effect and steric hindrance.

Alternative Brominating Reagents for N-Acetyl-2-aminothiophene
ReagentReaction ConditionsYield (%)Purity/SelectivityReference
N-Bromosuccinimide (NBS) Acetonitrile, 0 °C to room temp.ModerateMixture of 3-bromo and 5-bromo isomers often observed.General knowledge
Bromine in Acetic Acid Acetic Acid, 50-55 °C60-73%Good selectivity for the 3-position can be achieved with careful control of stoichiometry and temperature.[1][1]

Experimental Protocol: Bromination using Bromine in Acetic Acid

  • Dissolve N-(thiophen-2-yl)acetamide (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in acetic acid to the mixture at room temperature with stirring.

  • Heat the reaction mixture to 50-55 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain N-(3-bromothiophen-2-yl)acetamide.

  • Hydrolyze the acetyl group using standard acidic or basic conditions to yield this compound.

Workflow for Strategy A

A 2-Aminothiophene B Protection (e.g., Acetic Anhydride) A->B C N-Acetyl-2-aminothiophene B->C D Bromination (e.g., Br2 in Acetic Acid) C->D E N-(3-Bromothiophen-2-yl)acetamide D->E F Deprotection (Hydrolysis) E->F G This compound F->G

Caption: Synthetic pathway for Strategy A.

Strategy B: Amination of a 3-Bromothiophene Precursor

This approach begins with the well-established synthesis of 3-bromothiophene, followed by the introduction of an amino group at the 2-position. This can be accomplished via a two-step nitration and reduction sequence or through a more direct, single-step catalytic amination.

Synthesis of 3-Bromothiophene

The synthesis of 3-bromothiophene is reliably achieved by the selective reductive debromination of 2,3,5-tribromothiophene.

Reducing AgentReaction ConditionsYield (%)PurityReference
Zinc dust Acetic acid, water, reflux89-92High, with minor 2-bromothiophene impurity.[2][3][2][3]
Acid-metal system (e.g., H3PO4/Zn) Water, reflux>99 (GC purity)High selectivity over 2-bromothiophene.[4][4]

Experimental Protocol: Synthesis of 3-Bromothiophene via Reductive Debromination

  • In a three-necked flask equipped with a stirrer and reflux condenser, add water, acetic acid, and zinc dust.

  • Heat the mixture to reflux with continuous stirring.

  • Add 2,3,5-tribromothiophene dropwise at a rate that maintains reflux.

  • After the addition is complete, continue to reflux for 3 hours.

  • Distill the product with water.

  • Separate the organic layer, wash with sodium carbonate solution and then water.

  • Dry the organic layer over calcium chloride and purify by fractional distillation to obtain 3-bromothiophene.[2]

Alternative Amination Routes for 3-Bromothiophene

1. Nitration followed by Reduction

This classic two-step approach involves the regioselective nitration of 3-bromothiophene to form 3-bromo-2-nitrothiophene, which is then reduced to the target amine.

| Step | Reagent | Reaction Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Nitration | Nitric acid / Acetic anhydride | Low temperature | Moderate (selectivity can be an issue) | General knowledge | | Reduction | Tin(II) chloride (SnCl2) / HCl | Ethanol, reflux | High | General knowledge | | | Iron powder / Acetic acid | Reflux | High | General knowledge |

Experimental Protocol: Nitration of 3-Bromothiophene

  • Cool a solution of 3-bromothiophene in acetic anhydride to below 0 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride, maintaining the low temperature.

  • Stir the reaction mixture at low temperature for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

  • Wash the organic layer with sodium bicarbonate solution and brine, then dry and concentrate.

  • Purify the resulting 3-bromo-2-nitrothiophene by column chromatography.

Experimental Protocol: Reduction of 3-Bromo-2-nitrothiophene

  • To a solution of 3-bromo-2-nitrothiophene in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain this compound.

2. Direct Amination: Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination offers a more direct route to the target compound, avoiding the use of strong nitrating agents. This palladium-catalyzed cross-coupling reaction can form the C-N bond directly between 3-bromothiophene and an ammonia equivalent.

Amine SourceCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Ammonia Pd(OAc)2 / Josiphos-type ligandWeak baseToluene80-120Moderate to GoodGeneral knowledge[5]
Lithium bis(trimethylsilyl)amide (LiHMDS) Pd2(dba)3 / XPhosLiHMDSToluene100GoodGeneral knowledge[6]

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)2), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs2CO3).[7]

  • Add a solution of 3-bromothiophene in an anhydrous solvent (e.g., dioxane).[7]

  • Add the amine source (e.g., aniline derivative or an ammonia equivalent).

  • Seal the tube and heat the reaction mixture at the specified temperature until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Workflow for Strategy B

cluster_0 Nitration-Reduction Pathway cluster_1 Direct Amination Pathway A 3-Bromothiophene B Nitration (HNO3/Ac2O) A->B C 3-Bromo-2-nitrothiophene B->C D Reduction (e.g., SnCl2/HCl) C->D E This compound D->E F 3-Bromothiophene G Buchwald-Hartwig Amination (Pd-catalyst, Amine source) F->G H This compound G->H

Caption: Synthetic pathways for Strategy B.

Comparison and Recommendations

StrategyKey Reagents/StepsAdvantagesDisadvantages
A: Bromination of 2-Aminothiophene N-acetylation, Bromination (Br2/AcOH), DeacetylationPotentially fewer steps if 2-aminothiophene is readily available.Regioselectivity of bromination can be difficult to control, potentially leading to low yields of the desired isomer and difficult purification.
B: Amination of 3-Bromothiophene (Nitration/Reduction) Synthesis of 3-bromothiophene, Nitration, ReductionUtilizes classical, well-understood reactions. Reagents are often readily available and cost-effective.Involves multiple steps. Nitration can be hazardous and may result in side products.
B: Amination of 3-Bromothiophene (Buchwald-Hartwig) Synthesis of 3-bromothiophene, Pd-catalyzed aminationMore direct C-N bond formation. Often proceeds with high yields and selectivity. Tolerant of various functional groups.Requires specialized and often expensive palladium catalysts and ligands. Reaction conditions need to be strictly anhydrous and anaerobic.

For researchers seeking a reliable and scalable synthesis of this compound, Strategy B, starting with the synthesis of 3-bromothiophene, is the more robust approach. The synthesis of the 3-bromothiophene starting material is high-yielding and well-documented.

Between the two amination methods in Strategy B, the Buchwald-Hartwig amination represents a more modern and efficient route , offering higher potential yields and selectivity in a single step, provided the necessary catalytic system is available. The nitration-reduction sequence remains a viable and more cost-effective alternative , though it may require more optimization to control the regioselectivity of the nitration step and involves handling of hazardous reagents.

Strategy A is less favorable due to the inherent challenges in controlling the regioselectivity of the bromination of the electron-rich 2-aminothiophene ring, which can lead to significant purification challenges and lower overall yields.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Bromothiophen-2-amine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 3-Bromothiophen-2-amine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The choice of a validated analytical method is paramount for accurate and reliable purity assessment. This guide provides an objective comparison of common analytical techniques for determining the purity of this compound, complete with supporting methodologies and performance data expectations.

The primary analytical methods for assessing the purity of organic compounds such as this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity and impurity profiling.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the availability of instrumentation. Below is a comparative summary of the most suitable methods for this compound purity determination.

Analytical Technique Principle Typical Performance Characteristics Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Purity: >99%Precision (RSD): <1%LOD/LOQ: ng/mL rangeHigh resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[1][2][3]Requires a suitable chromophore for UV detection, solvent consumption.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Purity: >99%Precision (RSD): <1.5%LOD/LOQ: pg/mL to ng/mL rangeHigh sensitivity, especially with a Flame Ionization Detector (FID) for organic compounds, effective for volatile impurities.[4][5][6]The analyte must be volatile and thermally stable, or require derivatization, which can add complexity.[7]
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information and quantitative analysis based on the nuclear spin properties of atoms in a magnetic field.Purity: >98%Precision (RSD): <2%Provides structural confirmation of the main component and impurities, is a primary ratio method that may not require a specific reference standard of the analyte.[1]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

A detailed and validated experimental protocol is essential for reproducible and accurate results. Below is a representative protocol for an HPLC method, which is often the preferred technique for purity analysis in pharmaceutical development.

Protocol: Purity Determination of this compound by High-Performance Liquid Chromatography (HPLC)

1. Objective: To determine the purity of this compound and quantify any related impurities using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

2. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

3. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for the validation of an analytical method for purity determination, in accordance with regulatory guidelines.[8][9][10]

G start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end End: Method Implementation validation_report->end

Analytical method validation workflow.

Logical Framework for Method Selection

The choice between HPLC, GC, and qNMR is often guided by a logical assessment of the sample's properties and the analytical needs. The following diagram outlines a decision-making process for selecting the most appropriate method.

G start Assess Sample Properties volatile Is the analyte volatile and thermally stable? start->volatile gc Consider Gas Chromatography (GC) volatile->gc Yes hplc Consider High-Performance Liquid Chromatography (HPLC) volatile->hplc No structural_confirmation Is structural confirmation or absolute quantification needed? gc->structural_confirmation hplc->structural_confirmation qnmr Consider Quantitative NMR (qNMR) structural_confirmation->qnmr Yes routine_qc Routine QC? structural_confirmation->routine_qc No qnmr->routine_qc implement_hplc Implement Validated HPLC Method routine_qc->implement_hplc Yes (HPLC) implement_gc Implement Validated GC Method routine_qc->implement_gc Yes (GC)

References

Benchmarking the performance of 3-Bromothiophen-2-amine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of several 3-aminothiophene derivatives, focusing on their anticancer activities. The data presented is compiled from recent studies and aims to facilitate the evaluation of these compounds as potential therapeutic agents.

The 3-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds with a wide range of biological activities.[1] Derivatives of 3-aminothiophene, particularly thieno[2,3-d]pyrimidines, have garnered significant attention for their potent anticancer properties.[2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes in cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[4][5] This guide summarizes the in vitro cytotoxicity and kinase inhibitory activities of selected 3-aminothiophene derivatives against common cancer cell lines.

Comparative Analysis of In Vitro Cytotoxicity

The antiproliferative activity of several thieno[2,3-d]pyrimidine derivatives, synthesized from 3-aminothiophene precursors, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below. Lower IC50 values indicate higher potency.

Compound IDDerivative TypeTarget Cell LineIC50 (µM)Reference
Compound 13 ThienopyrimidineMDA-MB-231 (Breast Cancer)34.04[6]
HT-29 (Colon Cancer)45.62[6]
Compound 3b ThienopyrimidineHepG2 (Liver Cancer)3.11[1]
PC-3 (Prostate Cancer)2.15[1]
Compound 4c ThienopyrimidineHepG2 (Liver Cancer)3.02[1]
PC-3 (Prostate Cancer)3.12[1]
Compound 6 Thieno[3,2-d]pyrimidineMCF-7 (Breast Cancer)11.17[7]
HepG2 (Liver Cancer)9.33[7]
HCT-116 (Colon Cancer)10.63[7]
Compound 16e Thiophene-3-carboxamide selenideHCT116 (Colon Cancer)3.20[5]

Comparative Analysis of Kinase Inhibition

Several 3-aminothiophene derivatives have been identified as potent inhibitors of protein kinases that are crucial for tumor angiogenesis and cell proliferation, such as VEGFR-2 and EGFR. The IC50 values for the inhibition of these kinases are summarized below.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 14d VEGFR-2191.1[8]
Compound 3b VEGFR-2126[1]
Compound 4c VEGFR-275[1]
Compound 16e EGFR94.44[5]

Signaling Pathway Inhibition

The anticancer activity of many of the evaluated 3-aminothiophene derivatives is attributed to their ability to inhibit receptor tyrosine kinases like VEGFR-2 and EGFR. Inhibition of these receptors disrupts downstream signaling pathways, such as the RAS/MEK/ERK pathway, which are critical for cancer cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS EGFR EGFR EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Thieno_derivative 3-Aminothiophene Derivative Thieno_derivative->VEGFR2 Inhibition Thieno_derivative->EGFR Inhibition VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Add compound dilutions to cells A->C B Prepare compound dilutions B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570nm G->H I Calculate IC50 H->I

References

A Comprehensive Guide to Comparing the Stability of Bromothiophen-amine Isomers Using Density Functional Theory (DFT) Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for a computational study designed to compare the thermodynamic stability of positional isomers of bromothiophen-amine. Due to a lack of directly comparable published experimental data for all isomers of 3-Bromothiophen-2-amine, this document outlines a robust, hypothetical Density Functional Theory (DFT) calculation protocol. The methodologies presented are based on established computational chemistry practices for similar heterocyclic compounds.

Introduction to Isomer Stability

In drug discovery and materials science, the specific isomer of a molecule can significantly impact its biological activity, physical properties, and stability. For substituted thiophenes, which are common scaffolds in pharmaceuticals, understanding the relative stability of different positional isomers is crucial for synthetic route optimization and for predicting the most likely products of a reaction. DFT calculations provide a powerful in-silico tool to determine the ground-state energies of molecules, allowing for a quantitative comparison of isomer stability. A lower calculated energy corresponds to a more stable isomer.

Isomers Under Investigation

The primary focus of this proposed study is to compare the stability of key positional isomers of bromothiophen-amine. The isomers to be investigated are:

  • This compound

  • 2-Bromothiophen-3-amine

  • 4-Bromothiophen-2-amine

  • 5-Bromothiophen-2-amine

  • 4-Bromothiophen-3-amine

  • 5-Bromothiophen-3-amine

A comparative analysis of these isomers will provide valuable insights into the electronic effects of the bromo and amino substituents on the thiophene ring.

Experimental Protocols: A Proposed DFT Calculation Workflow

This section details the proposed computational methodology for determining the relative stabilities of the bromothiophen-amine isomers.

1. Molecular Structure Optimization:

  • Initial Structures: The 3D structure of each isomer will be built using a molecular editor and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Geometry Optimization: The pre-optimized structures will then be fully optimized using DFT. A commonly used and reliable functional for organic molecules is B3LYP.[1][2] The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost for systems containing halogens and lone pairs.[3] All geometry optimizations should be performed without any symmetry constraints.

2. Frequency Calculations:

  • Verification of Minima: Following geometry optimization, vibrational frequency calculations will be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Thermochemical Data: The frequency calculations will also provide zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy. These values are essential for calculating the Gibbs free energy.

3. Single-Point Energy Refinement:

  • Higher-Level Theory: To obtain more accurate electronic energies, single-point energy calculations can be performed on the B3LYP-optimized geometries using a more robust level of theory, such as M06-2X or ωB97X-D, with a larger basis set (e.g., aug-cc-pVTZ). This approach, often referred to as a "single-point correction," can improve the accuracy of the relative energy predictions.

4. Solvation Effects:

  • Implicit Solvation Model: To simulate the influence of a solvent environment, the calculations can be repeated using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model. The choice of solvent (e.g., water, DMSO) should be guided by the intended application of the compounds.

5. Software:

  • All DFT calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

DFT_Workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Data Analysis Isomer_Selection Select Isomers of Bromothiophen-amine Build_Structures Build 3D Structures Isomer_Selection->Build_Structures Pre_Optimization Pre-optimize with Molecular Mechanics Build_Structures->Pre_Optimization Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Pre_Optimization->Geometry_Optimization Frequency_Calculation Frequency Calculation (Verify Minima & Get Thermochemistry) Geometry_Optimization->Frequency_Calculation Single_Point_Energy Single-Point Energy Refinement (e.g., M06-2X/aug-cc-pVTZ) Frequency_Calculation->Single_Point_Energy Extract_Energies Extract Total Energies and Gibbs Free Energies Single_Point_Energy->Extract_Energies Calculate_Relative_Energies Calculate Relative Energies (ΔE and ΔG) Extract_Energies->Calculate_Relative_Energies Compare_Stability Compare Isomer Stability Calculate_Relative_Energies->Compare_Stability

Figure 1: A flowchart illustrating the proposed DFT workflow for comparing the stability of bromothiophen-amine isomers.

Data Presentation: Predicted Stability Comparison

The primary outputs of the DFT calculations are the total electronic energy (E) and the Gibbs free energy (G). The Gibbs free energy, which includes zero-point vibrational energy and thermal contributions, is the most relevant metric for comparing isomer stability at a given temperature. The isomer with the lowest Gibbs free energy is predicted to be the most stable.

The results of this study would be summarized in a table similar to the one below. Please note that the values presented here are hypothetical placeholders for illustrative purposes.

IsomerTotal Electronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
This compound-2975.12345-2975.098761.501.25
2-Bromothiophen-3-amine-2975.12500-2975.100000.560.62
4-Bromothiophen-2-amine-2975.12589-2975.100990.000.00
5-Bromothiophen-2-amine-2975.12487-2975.099850.640.71
4-Bromothiophen-3-amine-2975.12211-2975.097542.372.16
5-Bromothiophen-3-amine-2975.12398-2975.099121.201.17

Relative energies are calculated with respect to the most stable isomer (the one with the lowest energy).

Conclusion

This guide outlines a comprehensive computational strategy for the systematic comparison of the stability of bromothiophen-amine isomers using DFT. By following the proposed experimental protocols, researchers can obtain reliable predictions of the relative stabilities of these compounds. This information is invaluable for guiding synthetic efforts and for understanding the fundamental structure-property relationships in this important class of heterocyclic molecules. The visualization of the workflow and the structured data presentation provide a clear roadmap for executing and interpreting the results of such a computational study.

References

Side-by-side comparison of different ligands for Buchwald-Hartwig amination of 3-bromothiophenes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal reaction in modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. Its application in the synthesis of thiophene-containing compounds is of particular interest due to their prevalence in pharmaceuticals and functional materials. The choice of ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, profoundly influencing yield, reaction time, and substrate scope. This guide provides a side-by-side comparison of various ligands for the amination of 3-bromothiophenes, supported by available experimental data, to aid in the selection of optimal reaction conditions.

Performance of Ligands in the Amination of 3-Bromothiophene

Direct side-by-side comparative data for a wide range of ligands in the Buchwald-Hartwig amination of 3-bromothiophene is limited in the readily available scientific literature. However, existing studies on heteroaryl halides and general ligand performance provide valuable insights. Generally, bulky and electron-rich phosphine ligands are preferred to facilitate the key steps of the catalytic cycle.

While a comprehensive dataset for 3-bromothiophene is not available, studies on other aryl bromides, such as bromobenzene, offer a strong indication of ligand efficacy. For instance, in the amination of bromobenzene with various amines, ligands such as XPhos , RuPhos , and SPhos have demonstrated high to quantitative yields.[1] One study noted that the Buchwald-Hartwig amination of electron-rich and labile heterocycles like 3-bromothiophene can result in moderate yields, in the range of 49-71%.

Below is a summary of commonly employed ligands and their generally observed performance in Buchwald-Hartwig aminations, which can be extrapolated for the specific case of 3-bromothiophene.

LigandGeneral Performance NotesPotential Applicability for 3-Bromothiophene
XPhos Often provides excellent yields for a broad range of aryl and heteroaryl halides.[1]High potential for good to excellent yields.
RuPhos Known for its high reactivity, particularly with challenging substrates.[1]A strong candidate, especially if other ligands show limited success.
SPhos A versatile and highly active ligand, often used for a variety of coupling partners.[1]Likely to provide good yields.
BrettPhos A bulky biaryl phosphine ligand that has shown effectiveness in various aminations.Worth consideration, particularly for sterically demanding amines.
Josiphos Ligands A class of ferrocenyl-based diphosphine ligands known for their robustness and efficiency.May offer good results, particularly in challenging coupling reactions.
Xantphos A bidentate ligand that can be effective, though sometimes less so than the more modern bulky monophosphine ligands for certain substrates.Could be a viable option, but may require more optimization.

Experimental Protocols

A generalized experimental protocol for the Buchwald-Hartwig amination of 3-bromothiophene is provided below. Optimization of the specific ligand, base, solvent, and temperature is often necessary to achieve the best results.

Materials:

  • 3-Bromothiophene

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Add the base (e.g., 1.4 equivalents).

  • Add the 3-bromothiophene (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizing the Process

To better understand the underlying chemical transformations and the experimental design, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amido L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim Product Ar-NR'R'' RedElim->Product CatalystRegen Catalyst Regeneration RedElim->CatalystRegen CatalystRegen->Pd0 ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis A Define Reaction Parameters (3-Bromothiophene, Amine, Base, Solvent, Temp.) B Prepare Stock Solutions (Pd Precatalyst, Ligands, Reactants) A->B C Dispense Reagents into Reaction Vials B->C D Seal Vials and Place on Heating/Stirring Block C->D E Run Reactions under Inert Atmosphere D->E F Quench Reactions and Prepare for Analysis E->F G Analyze by GC-MS or LC-MS to Determine Yield F->G H Compare Ligand Performance G->H

Caption: A typical experimental workflow for screening ligands.

References

Evaluating the cost-effectiveness of different synthetic routes to 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. 3-Bromothiophen-2-amine, a valuable building block in medicinal chemistry, can be synthesized through several routes. This guide provides a comparative analysis of two primary synthetic strategies: the direct amination of 3-bromothiophene and the bromination of 2-aminothiophene, with a focus on cost-effectiveness, yield, and procedural complexity.

Two plausible synthetic routes to this compound are outlined below. Route A involves a palladium-catalyzed Buchwald-Hartwig amination of commercially available 3-bromothiophene. Route B follows a two-step process beginning with the synthesis of 2-aminothiophene via the Gewald reaction, followed by regioselective bromination.

Comparative Analysis of Synthetic Routes

A quantitative comparison of the two routes is presented below, considering factors such as the cost of starting materials and reagents, reaction yields, and overall process efficiency.

ParameterRoute A: Buchwald-Hartwig AminationRoute B: Bromination of 2-Aminothiophene
Starting Material 3-Bromothiopheneα-Cyanoacetate/Malononitrile, Aldehyde/Ketone, Sulfur
Key Reagents Palladium Precatalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Ammonia Equivalent (e.g., LiN(SiMe₃)₂), Strong Base (e.g., NaOtBu)N-Bromosuccinimide (NBS), Solvent (e.g., Acetonitrile)
Overall Yield Moderate to High (Typically 70-90% for similar aryl halides)High (Gewald reaction often >80%; Bromination yield dependent on selectivity)
Reagent Cost High (Palladium catalysts and phosphine ligands are expensive)Low to Moderate (Gewald reagents and NBS are relatively inexpensive)
Process Complexity One-pot reaction but requires strict inert atmosphere and careful handling of air-sensitive reagents.Two distinct steps. The Gewald reaction is a robust one-pot multicomponent reaction. Bromination requires control of regioselectivity.
Purification Column chromatography is typically required to remove catalyst residues and ligand byproducts.Purification is required after each step, potentially involving crystallization or chromatography.
Estimated Cost-Effectiveness Lower, primarily due to the high cost of the catalytic system. More suitable for small-scale synthesis where material cost is less of a factor.Higher, especially for larger-scale production, due to the use of cheaper starting materials and reagents.

Experimental Protocols

Route A: Buchwald-Hartwig Amination of 3-Bromothiophene

This protocol is based on established Buchwald-Hartwig amination procedures using an ammonia equivalent.[1]

Materials:

  • 3-Bromothiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

  • Add anhydrous toluene to the flask, followed by 3-bromothiophene (1.0 equivalent).

  • In a separate flask, dissolve lithium bis(trimethylsilyl)amide (1.1-1.3 equivalents) in anhydrous toluene.

  • Slowly add the LiN(SiMe₃)₂ solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Route B: Bromination of 2-Aminothiophene

This route consists of two main stages: the synthesis of 2-aminothiophene via the Gewald reaction, followed by selective bromination.

Stage 1: Gewald Synthesis of 2-Aminothiophene The Gewald reaction is a versatile one-pot synthesis of 2-aminothiophenes.[2][3][4]

Materials:

  • An α-methylene ketone or aldehyde (e.g., cyclohexanone)

  • A nitrile with an α-methylene group (e.g., malononitrile)

  • Elemental sulfur

  • A base (e.g., morpholine or triethylamine)

  • Ethanol or DMF

Procedure:

  • In a round-bottom flask, combine the ketone/aldehyde (1.0 equivalent), the activated nitrile (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add the base (e.g., morpholine, 0.5-1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux (typically 50-80 °C) for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Stage 2: Selective Bromination of 2-Aminothiophene This protocol is adapted from procedures for the regioselective bromination of activated thiophene derivatives.

Materials:

  • 2-Aminothiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 2-aminothiophene (1.0 equivalent) in acetonitrile in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC to ensure consumption of the starting material and to minimize the formation of di-brominated byproducts.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate this compound.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_A Route A: Buchwald-Hartwig Amination cluster_B Route B: Bromination of 2-Aminothiophene A_start 3-Bromothiophene A_product This compound A_start->A_product 80-110 °C A_reagents Pd₂(dba)₃, XPhos, LiN(SiMe₃)₂, NaOtBu, Toluene B_start Ketone/Aldehyde + α-Cyano Compound + Sulfur B_intermediate 2-Aminothiophene B_start->B_intermediate Gewald Reaction 50-80 °C B_reagents1 Base (e.g., Morpholine), Ethanol B_product This compound B_intermediate->B_product Bromination 0 °C to RT B_reagents2 NBS, Acetonitrile

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

The choice between these two synthetic routes for this compound will largely depend on the desired scale of production and the available budget for reagents. For large-scale, cost-sensitive manufacturing, Route B , which involves the Gewald synthesis of 2-aminothiophene followed by bromination, is likely the more economically viable option due to the lower cost of its starting materials and reagents. However, this route requires careful optimization of the bromination step to ensure high regioselectivity for the desired 3-bromo isomer.

For smaller-scale laboratory synthesis, where reagent cost may be less of a concern and a more direct route is preferred, Route A , the Buchwald-Hartwig amination, offers a powerful and efficient one-pot method. Despite the high cost of the palladium catalyst and phosphine ligand, the typically high yields and procedural simplicity can be advantageous for rapid access to the target molecule for research and development purposes. Researchers should carefully weigh these factors to select the most appropriate synthetic strategy for their specific needs.

References

Safety Operating Guide

Proper Disposal of 3-Bromothiophen-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling 3-Bromothiophen-2-amine must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of waste containing this chemical, from immediate safety protocols to final disposal logistics.

Immediate Safety and Hazard Profile

This compound is a hazardous chemical requiring careful handling. The primary hazards associated with this compound are its toxicity and flammability. In case of exposure, immediate action is critical. If inhaled, move the individual to fresh air.[1][2][3][4] In case of skin or eye contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[1][2][3][4] If swallowed, seek immediate medical attention.[1][2][3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[1][3]

A summary of the key hazard data for this compound is presented below:

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Fatal if swallowed.[1]
Serious Eye Damage Causes serious eye damage.[1]
Flammability Flammable liquid and vapor.[1][4]
Odor Stench.[1][4]

Step-by-Step Disposal Protocol

Proper disposal of this compound and its associated waste is crucial. The following protocol outlines the necessary steps for safe and compliant disposal.

Waste Segregation at the Source

Proper segregation of chemical waste is the first and most critical step. Do not mix different waste streams.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and used solvents, in a designated, leak-proof container.[5][6] Ensure the container is compatible with the chemical.[5][6][7]

  • Solid Waste: Collect solid waste, such as contaminated absorbent materials, gloves, and weigh boats, in a separate, clearly labeled container.[8]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) should be collected in a designated sharps container or a puncture-resistant container labeled for contaminated waste.[7][8] Non-disposable glassware must be decontaminated before reuse or disposal.[9] If decontamination is not possible, it should be disposed of as hazardous waste.[9]

Container Selection and Labeling

Selecting the correct container and labeling it accurately is essential for safety and regulatory compliance.

  • Container Choice: Use only containers that are in good condition, compatible with this compound, and have a secure, tight-fitting lid.[6][7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[10][11][12][13] The label must also include:

    • The full chemical name: "this compound" and any other constituents.[6]

    • The approximate concentration or percentage of each chemical.[12]

    • The hazard characteristics (e.g., "Toxic," "Flammable").[10][12]

    • The date when waste was first added to the container (accumulation start date).[10][13]

    • The name and contact information of the generating researcher or lab.[12]

Storage of Chemical Waste

Store waste containers in a designated and properly managed satellite accumulation area within the laboratory.

  • Location: The storage area should be near the point of generation and under the control of laboratory personnel.[14][15]

  • Segregation: Store containers of this compound waste separately from incompatible materials, such as strong oxidizing agents.[4][5][15]

  • Containment: Use secondary containment trays to prevent the spread of potential spills.[6][13]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[1][6][7][14]

Experimental Protocols: Spill Cleanup Procedure

In the event of a spill, a prompt and safe response is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or poses an immediate fire or health hazard, evacuate the area and contact your institution's emergency response team.[16][17][18]

  • Control Ignition Sources: As this compound is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[16][17][19]

  • Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill.[19]

  • Wear Appropriate PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16][18]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled liquid.[3][18][19] Do not use combustible materials like paper towels to absorb the initial spill.[19]

  • Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.[3][19]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container according to the procedures outlined above and arrange for its disposal through your institution's hazardous waste management program.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation cluster_2 Packaging & Labeling cluster_3 Storage cluster_4 Disposal Waste Generated Waste Generated Liquid Waste Liquid Waste Waste Generated->Liquid Waste Solid Waste Solid Waste Waste Generated->Solid Waste Contaminated Labware Contaminated Labware Waste Generated->Contaminated Labware Select Compatible Container Select Compatible Container Liquid Waste->Select Compatible Container Solid Waste->Select Compatible Container Contaminated Labware->Select Compatible Container Label Container Correctly Label Container Correctly Select Compatible Container->Label Container Correctly Store in Designated Area Store in Designated Area Label Container Correctly->Store in Designated Area Arrange for Pickup Arrange for Pickup Store in Designated Area->Arrange for Pickup

Disposal workflow for this compound waste.

References

Personal protective equipment for handling 3-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistics for 3-Bromothiophen-2-amine

Inferred Hazard Identification

Based on data from related brominated thiophenes, this compound is anticipated to be a hazardous substance with the following potential risks:

  • Flammability: Likely a flammable liquid and vapor.[1] Vapors may form explosive mixtures with air.[1]

  • Toxicity: Expected to be toxic or fatal if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation and Damage: May cause serious eye damage and skin irritation.

  • Respiratory Effects: May cause respiratory irritation.

  • Odor: A strong, unpleasant odor (stench) is characteristic of many thiophene compounds.

Quantitative Data for Structurally Similar Compounds

The following table summarizes key data points from the SDS of related compounds. This information should be used as a general guideline only.

Property2-Bromothiophene (CAS 1003-09-4)3-Bromothiophene (CAS 872-31-1)
Molecular Formula C₄H₃BrSC₄H₃BrS
Molecular Weight 163.03 g/mol 163.03 g/mol
Appearance Light yellow liquidLight yellow liquid
Boiling Point 149 - 151 °C (300 - 304 °F)158 °C (316.4 °F)
Flash Point Not specified56 °C (132.8 °F)
Density 1.684 g/mL at 25 °C (77 °F)Not specified
Storage Temperature Refrigerator/flammablesStore away from heat, sparks, and flame.[2]
GHS Hazard Statements Flammable liquid and vapor, Fatal if swallowed, Causes serious eye damage.Flammable liquid and vapor, Toxic if swallowed, Fatal in contact with skin, Fatal if inhaled, Causes serious eye irritation, May cause an allergic skin reaction, May cause respiratory irritation.[1]

Note: For this compound (CAS 774492-91-0), supplier information suggests storage in a freezer at temperatures under -20°C.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following equipment should be considered mandatory when handling this compound.

Eye and Face Protection
  • Primary Protection: Wear tightly fitting chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Secondary Protection: In addition to goggles, use a face shield when there is a splash hazard during procedures such as transferring liquids or preparing solutions.

Skin Protection
  • Gloves: Wear chemical-resistant, impervious gloves that have been inspected for integrity before use.[4] Use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves after use.

  • Body Protection: A flame-retardant lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, wear flame-retardant antistatic protective clothing or a chemical-resistant suit that covers the entire body.

Respiratory Protection
  • Primary Control: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Secondary Protection: If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] Follow the OSHA respirator regulations found in 29 CFR 1910.134.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for the safety of all laboratory personnel.

Step 1: Preparation and Prevention

  • Review Safety Information: Before beginning work, review this guide and any available safety information. Ensure eyewash stations and safety showers are readily accessible and operational.[4]

  • Assemble PPE: Don all required personal protective equipment as outlined above.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

Step 2: Chemical Handling

  • Grounding: Ground and bond containers when transferring material to prevent static discharge, which can be an ignition source.

  • Use Appropriate Tools: Use only non-sparking tools to minimize the risk of ignition.[1][2]

  • Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[2]

  • Maintain Ventilation: Keep operations within the fume hood sash at the indicated working height.

Step 3: Storage

  • Container Integrity: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2]

  • Temperature Control: Store in a freezer at temperatures below -20°C, as recommended by suppliers.[3]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

Disposal Plan

The disposal of this compound and associated waste must be managed in compliance with local, regional, and national hazardous waste regulations.[2]

Step 1: Waste Identification and Segregation

  • Classify Waste: All materials contaminated with this compound, including empty containers, pipette tips, and gloves, must be treated as hazardous waste.

  • Segregate as Halogenated Waste: This compound is a halogenated organic chemical. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[5][6] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[5]

Step 2: Waste Collection and Storage

  • Use Designated Containers: Collect waste in a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[7] The label must include the chemical name ("this compound") and a list of all constituents and their approximate percentages.[5]

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory, preferably in secondary containment to mitigate spills.[7]

Step 3: Final Disposal

  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and proper disposal of the hazardous waste.

  • Provide Documentation: Be prepared to provide all necessary documentation regarding the waste's composition and volume to the disposal service.

Mandatory Visualization

The following diagram outlines the comprehensive workflow for safely handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Storage cluster_disposal Phase 3: Waste Management start Start: Receive Chemical prep1 Review SDS & Safety Protocols start->prep1 end_node End: EHS Disposal prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Chemical Fume Hood prep3->handle1 handle2 Use Grounded Equipment & Non-Sparking Tools handle1->handle2 disp1 Segregate as 'Halogenated Organic Waste' handle1->disp1 handle3 Store in Freezer (-20°C) Away from Incompatibles handle2->handle3 handle2->disp1 disp2 Use Labeled, Sealed Waste Container disp1->disp2 disp3 Store Waste in Secondary Containment disp2->disp3 disp4 Schedule EHS Pickup disp3->disp4 disp4->end_node

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.